Cyclobenzaprine Hydrochloride
Description
This compound is a centrally acting muscle relaxant, chemically similar to amitriptyline hydrochloride with antidepressant activity. The exact mechanism of action of this compound has not been fully determined. However, it primarily acts at the brain stem to reduce tonic somatic motor activity, influencing both gamma and alpha motor neurons. This leads to a reduction in muscle spasms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1977 and has 5 approved and 1 investigational indication.
See also: Cyclobenzaprine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEAYBOGHINOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
303-53-7 (Parent) | |
| Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045105 | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6202-23-9 | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6202-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobenzaprine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006202239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobenzaprine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl(dimethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBENZAPRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE05JYS2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclobenzaprine Hydrochloride: A Comprehensive Physicochemical Profile for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine hydrochloride, a centrally acting skeletal muscle relaxant, is a well-established therapeutic agent for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Its structural similarity to tricyclic antidepressants underpins its unique pharmacological profile. For researchers and pharmaceutical scientists, a thorough understanding of its physicochemical properties is paramount for the development of novel formulations, analytical method validation, and further investigation into its mechanism of action. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and visual representations of its signaling pathways and experimental workflows.
Core Physicochemical Properties
This compound is a white, crystalline tricyclic amine salt.[1][2][3] The quantitative physicochemical data are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁N·HCl | [1][2][3] |
| Molecular Weight | 311.9 g/mol | [1][2][3] |
| Appearance | White, crystalline powder | [1][2][3] |
| Melting Point | 217 °C | [1][2][3] |
| pKa | 8.47 at 25 °C | [1][2][3] |
| Predicted logP | 4.61 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | References |
| Water | Freely soluble | [1][2][3] |
| Alcohol | Freely soluble | [1][2][3] |
| Methanol | Freely soluble | |
| Isopropanol | Sparingly soluble | [1][2][3] |
| Hydrocarbon Solvents | Insoluble | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Peaks/Wavelengths | References |
| UV-Vis (in Methanol) | λmax at approximately 290 nm | |
| Infrared (IR) | Characteristic peaks at 3010 cm⁻¹ (Ar. C-H stretch), 2954 cm⁻¹ (Ali. C-H stretch), 1645 cm⁻¹ (Ali. C=C stretch), 1481 cm⁻¹ (Ar. C=C stretch), and 1247 cm⁻¹ (C-N stretch) | |
| ¹H NMR | A spectrum is available; however, detailed peak assignments require further analysis. | |
| ¹³C NMR | Predicted spectra are available, but experimental data with assignments are not readily published. |
Mechanism of Action and Signaling Pathway
This compound exerts its muscle relaxant effects primarily within the central nervous system (CNS), specifically at the brain stem, rather than directly on skeletal muscle or at the neuromuscular junction.[1][4] The net effect is a reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems.[1] Evidence also suggests that it may act as a 5-HT2 receptor antagonist.[5]
Caption: Proposed CNS signaling pathway for this compound.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of this compound. These represent standard, widely accepted experimental procedures.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the end of melting. The range between these two temperatures is the melting range.
-
Caption: Experimental workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties of this compound for research and development purposes. The tabulated data, detailed experimental protocols, and visual diagrams offer a comprehensive foundation for scientists working with this important pharmaceutical compound. A thorough understanding of these properties is critical for ensuring the quality, efficacy, and safety of existing and future formulations containing this compound.
References
The Core Mechanism of Action of Cyclobenzaprine Hydrochloride on Skeletal Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant widely prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions. Structurally related to tricyclic antidepressants, its mechanism of action is complex and not fully elucidated, but it is understood to primarily involve modulation of neurotransmitter systems within the central nervous system (CNS), rather than a direct effect on skeletal muscle fibers or the neuromuscular junction. This guide provides an in-depth examination of the molecular and physiological underpinnings of cyclobenzaprine's therapeutic effects and associated side effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Primary Mechanism of Action: Central Neuromodulation
Cyclobenzaprine exerts its muscle relaxant properties predominantly at the level of the brainstem.[1][2][3] It does not act directly on the skeletal muscle or at the neuromuscular junction.[3][4] The core mechanism involves the reduction of tonic somatic motor activity, which is achieved by influencing both gamma (γ) and alpha (α) motor systems.[2][3] This net effect is a decrease in the firing rate of motor neurons, leading to the alleviation of muscle hyperactivity and spasm.[5]
The primary sites of action are descending serotonergic and noradrenergic pathways originating in the brainstem that project to the spinal cord.[5]
-
Influence on Descending Serotonergic Pathways: A significant component of cyclobenzaprine's action is its potent antagonism of serotonin 5-HT2 receptors.[2][4][6] By inhibiting these descending serotonergic systems in the spinal cord, it reduces the facilitation of motor neuron activity, thereby decreasing muscle tone.[6]
-
Influence on Descending Noradrenergic Pathways: Early animal studies suggested that cyclobenzaprine activates neurons in the locus coeruleus of the brainstem.[5] This was thought to increase the release of norepinephrine in the ventral horn of the spinal cord, which subsequently exerts an inhibitory action on alpha motor neurons.[4][5]
The following diagram illustrates the primary central mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking Studies of Cyclobenzaprine Hydrochloride with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine hydrochloride, a centrally acting skeletal muscle relaxant structurally related to tricyclic antidepressants, exerts its therapeutic effects through modulation of multiple neurotransmitter systems.[1][2][3] This technical guide provides a comprehensive overview of the molecular docking of cyclobenzaprine with its key protein targets. It summarizes the binding affinities, details the experimental protocols for in silico analysis, and visualizes the associated signaling pathways. The primary objective is to offer a detailed resource for researchers engaged in computational drug design and the study of cyclobenzaprine's mechanism of action at a molecular level.
Introduction
Cyclobenzaprine is primarily prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[1] Its pharmacological activity is not exerted directly on the skeletal muscle but originates within the central nervous system, predominantly at the brainstem.[1][4] The drug's structural similarity to tricyclic antidepressants underpins its complex pharmacology, which includes interactions with serotonergic, adrenergic, histaminic, and muscarinic receptors.[1][5] Molecular docking studies are pivotal in elucidating the precise interactions between cyclobenzaprine and its target proteins, offering insights into its therapeutic efficacy and side-effect profile.
Target Proteins and Binding Affinities
Cyclobenzaprine interacts with a range of G protein-coupled receptors (GPCRs) and other protein targets. The following table summarizes the reported binding affinities (Ki), antagonistic potencies (Kb), and binding energies from various in vitro and in silico studies. Lower Ki, Kb, and more negative binding energy values indicate stronger binding.
| Target Protein | Receptor Family | Binding Affinity (Ki) [nM] | Antagonistic Potency (Kb) [nM] | Binding Energy [kcal/mol] | Reference |
| Serotonin Receptor 5-HT2A | Serotonergic | 5.2 | 28.78 | - | [6][7] |
| Serotonin Receptor 5-HT2B | Serotonergic | 200 | - | - | [7] |
| Serotonin Receptor 5-HT2C | Serotonergic | 5.2 | - | - | [6] |
| Histamine H1 Receptor | Histaminergic | 1.3 | - | - | [6] |
| Alpha-1A Adrenergic Receptor | Adrenergic | 5.6 | - | - | [6] |
| Alpha-2B Adrenergic Receptor | Adrenergic | 21 | - | - | [6] |
| Alpha-2C Adrenergic Receptor | Adrenergic | 21 | - | - | [6] |
| Muscarinic M1 Receptor | Cholinergic | 7.9 | - | - | [6] |
| Myeloid Cell Leukemia-1 (MCL-1) | Bcl-2 family (Apoptosis Regulator) | - | - | -9.3 | [8] |
Signaling Pathways
The interaction of cyclobenzaprine with its target receptors initiates or inhibits specific intracellular signaling cascades. Understanding these pathways is crucial for comprehending the drug's overall pharmacological effects.
Serotonin 5-HT2A Receptor Signaling Pathway
Cyclobenzaprine is a potent antagonist of the 5-HT2A receptor.[9] Activation of this receptor typically leads to the activation of the Gq/11 signaling pathway, resulting in the stimulation of phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11][12] By blocking this pathway, cyclobenzaprine modulates downstream cellular responses.
Histamine H1 Receptor Signaling Pathway
Cyclobenzaprine is a potent non-competitive antagonist of the histamine H1 receptor, which is believed to contribute significantly to its sedative side effect.[13][14][15][16] The H1 receptor is coupled to a Gq protein, and its activation by histamine initiates the phospholipase C signaling cascade, similar to the 5-HT2A receptor, leading to the production of IP3 and DAG, subsequent intracellular calcium release, and PKC activation.[1]
Alpha-1 Adrenergic Receptor Signaling Pathway
Cyclobenzaprine also acts as an antagonist at alpha-1 adrenergic receptors.[17] These receptors, upon stimulation by norepinephrine or epinephrine, typically couple to Gq/11 proteins to activate the phospholipase C pathway, leading to physiological responses such as vasoconstriction.[3][8][18] Antagonism of this pathway by cyclobenzaprine can contribute to side effects like vasodilation.
MCL-1 and Apoptosis Regulation
Recent in silico studies have identified Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family, as a potential target of cyclobenzaprine.[8] MCL-1 promotes cell survival by inhibiting the pro-apoptotic proteins BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent caspase cascade that leads to apoptosis.[19][20] Inhibition of MCL-1 by cyclobenzaprine could potentially promote apoptosis, an area for further investigation.
Experimental Protocols for Molecular Docking
The following sections outline a generalized yet detailed workflow for performing molecular docking studies of cyclobenzaprine with its target proteins using widely accepted software.
General Workflow
The overall process of molecular docking involves the preparation of the target protein and the ligand (cyclobenzaprine), defining the binding site, running the docking simulation, and analyzing the results.
Software and Tools
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer
-
Molecular Docking: AutoDock Vina
-
Ligand Preparation: ChemDraw, PubChem
Step-by-Step Protocol
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.
-
Clean the PDB File: Using a molecular visualization tool like UCSF Chimera, remove all non-essential molecules, including water, ions, and co-crystallized ligands. If the protein is a multimer, retain only the chain of interest.[21][22]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges in AutoDock Tools).
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software and saving it as a 3D format (e.g., MOL or SDF) or by downloading it from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Define Torsion Angles: Define the rotatable bonds in the cyclobenzaprine molecule to allow for flexibility during docking.
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site (or active site) of the protein needs to be defined. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Alternatively, literature information or binding site prediction tools can be used.
-
Define Grid Box Dimensions: Set the dimensions (x, y, z) of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations of cyclobenzaprine within the defined binding site and scoring them based on its scoring function.
Step 5: Analysis of Results
-
Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked poses of cyclobenzaprine.
-
Visualization of Binding Poses: Load the protein and the docked ligand poses into a molecular visualization tool to analyze the interactions.
-
Interaction Analysis: Identify the key amino acid residues in the binding site that interact with cyclobenzaprine. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Conclusion
This technical guide has provided a detailed overview of the molecular docking of this compound with its primary protein targets. The summarized binding affinity data highlights the drug's promiscuous nature, interacting with multiple receptor systems, which explains its therapeutic effects and side-effect profile. The delineated signaling pathways and the comprehensive molecular docking protocol offer a robust framework for researchers to conduct further in silico investigations. Future studies should aim to validate these computational predictions with experimental data to further refine our understanding of cyclobenzaprine's molecular mechanisms and to guide the development of more selective and effective therapeutic agents.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 7. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
- 21. scotchem.ac.uk [scotchem.ac.uk]
- 22. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide on the Pharmacodynamics and Stereoselectivity of Cyclobenzaprine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobenzaprine hydrochloride, a widely prescribed skeletal muscle relaxant, is a chiral molecule administered as a racemic mixture of its two enantiomers, (+)-cyclobenzaprine and (-)-cyclobenzaprine. This technical guide delves into the intricate pharmacodynamics of cyclobenzaprine, with a particular focus on the stereoselective interactions of its enantiomers with key physiological targets. Emerging evidence, which will be detailed herein, suggests that the pharmacological activity and side-effect profile of cyclobenzaprine may be attributable to differential actions of its enantiomers at various receptors, primarily the serotonin 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors. This guide aims to provide a comprehensive resource for researchers and drug development professionals by summarizing quantitative binding data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. A thorough understanding of the stereoselectivity of cyclobenzaprine is paramount for the rational design of next-generation skeletal muscle relaxants with improved efficacy and tolerability.
Introduction
Cyclobenzaprine has been a mainstay in the symptomatic treatment of acute muscle spasms for decades.[1][2] Its chemical structure bears a close resemblance to tricyclic antidepressants, and it exerts its primary effects within the central nervous system at the brainstem level, rather than directly on skeletal muscle.[1][2] The therapeutic action of cyclobenzaprine is believed to involve the modulation of descending serotonergic and noradrenergic pathways, leading to a reduction in tonic somatic motor activity.[3][4] However, its clinical use is often accompanied by a notable incidence of side effects, including drowsiness, dizziness, and dry mouth, which are linked to its antagonist activity at various neurotransmitter receptors.[5]
Cyclobenzaprine possesses a chiral center, resulting in the existence of two enantiomers: (S)-(+)-cyclobenzaprine and (R)-(-)-cyclobenzaprine. As with many chiral drugs, these enantiomers can exhibit distinct pharmacological and pharmacokinetic properties.[6][7] This guide will explore the current understanding of the stereoselective pharmacodynamics of cyclobenzaprine enantiomers, providing a foundation for future research and development in this area.
Pharmacodynamics and Receptor Binding Profiles
The pharmacological effects of cyclobenzaprine are mediated through its interaction with a range of G-protein coupled receptors (GPCRs). The primary targets implicated in both its therapeutic and adverse effects are the serotonin 5-HT2A receptor, the alpha-1 adrenergic receptor, and the histamine H1 receptor.[5]
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is considered a key mechanism contributing to the muscle relaxant properties of cyclobenzaprine.[3] The 5-HT2A receptor is a Gq-protein coupled receptor, and its activation leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9][10] This signaling pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10][11]
Alpha-1 Adrenergic Receptor Antagonism
Cyclobenzaprine also exhibits antagonist activity at alpha-1 adrenergic receptors.[5] Similar to the 5-HT2A receptor, the alpha-1 adrenergic receptor is coupled to the Gq signaling pathway.[8] Its blockade can lead to vasodilation and may contribute to side effects such as dizziness and orthostatic hypotension.
Histamine H1 Receptor Antagonism
The prominent sedative effects of cyclobenzaprine are largely attributed to its potent antagonism of the histamine H1 receptor.[5] The H1 receptor is also a Gq-protein coupled receptor, and its signaling cascade mirrors that of the 5-HT2A and alpha-1 adrenergic receptors, involving PLC, IP3, and DAG.[12][13][14]
Stereoselective Binding of Enantiomers
While comprehensive quantitative data on the stereoselective binding of cyclobenzaprine enantiomers is still emerging, preliminary studies and the principles of stereopharmacology suggest that the (+) and (-) enantiomers likely possess different affinities for these receptor targets. The differential binding affinities would, in turn, lead to variations in their functional potencies as antagonists.
Table 1: Receptor Binding Affinities (Ki) of Cyclobenzaprine (Racemic)
| Receptor Subtype | Reported Ki (nM) |
| 5-HT2A | 11[5] |
| Alpha-1 Adrenergic | 25[5] |
| Histamine H1 | 1.6[5] |
Note: The Ki values presented are for the racemic mixture of cyclobenzaprine. Further research is needed to delineate the specific binding affinities of the individual (+) and (-) enantiomers.
Experimental Protocols
The characterization of the binding affinities of cyclobenzaprine enantiomers to their respective receptor targets is typically achieved through in vitro radioligand binding assays.
Radioligand Binding Assay for 5-HT2A, Alpha-1 Adrenergic, and Histamine H1 Receptors
This protocol outlines a general procedure for determining the binding affinity of unlabeled cyclobenzaprine enantiomers to their target receptors expressed in cell membranes.
3.1.1. Materials
-
Cell membranes expressing the human recombinant 5-HT2A, alpha-1 adrenergic, or histamine H1 receptor.
-
Radioligand specific for each receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Prazosin for alpha-1 adrenergic, [3H]-Pyrilamine for H1).
-
Unlabeled cyclobenzaprine enantiomers ((+)-cyclobenzaprine and (-)-cyclobenzaprine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
3.1.2. Procedure
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .[15]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a known non-specific ligand (for non-specific binding).
-
Increasing concentrations of the unlabeled cyclobenzaprine enantiomer.
-
-
Radioligand Addition: Add the specific radioligand at a concentration close to its Kd value to all wells.[16]
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[15][16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[15]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[15]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the unlabeled ligand concentration. Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation.[17]
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the Gq-protein coupled signaling pathways for the 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors.
Caption: Gq-protein coupled receptor signaling pathway for 5-HT2A, alpha-1 adrenergic, and H1 receptors.
Metabolism and Pharmacokinetics
The metabolism of cyclobenzaprine is primarily hepatic and involves N-demethylation, hydroxylation, and glucuronidation. The major cytochrome P450 (CYP) enzymes responsible for its metabolism are CYP3A4 and CYP1A2, with a minor contribution from CYP2D6.[18][19]
Stereoselective Metabolism
The metabolism of chiral drugs by CYP enzymes can be stereoselective, leading to different rates of clearance for each enantiomer.[20] While specific studies on the stereoselective metabolism of cyclobenzaprine are limited, it is plausible that the (+) and (-) enantiomers are metabolized at different rates by CYP3A4 and CYP1A2. This could result in different plasma concentrations and durations of action for each enantiomer, further contributing to the overall pharmacodynamic profile of the racemic mixture.
Caption: Experimental workflow for investigating the stereoselectivity of cyclobenzaprine enantiomers.
In Vivo Studies and Clinical Implications
While in vitro binding studies provide valuable information about the molecular interactions of cyclobenzaprine enantiomers, in vivo studies are essential to understand their integrated physiological effects. Animal models of muscle spasm can be utilized to compare the muscle relaxant efficacy of the individual enantiomers. Such studies would be instrumental in determining whether one enantiomer is more potent or has a more favorable therapeutic index than the racemate.
The potential for stereoselective side effects is also a critical area of investigation. For instance, if one enantiomer exhibits a higher affinity for the histamine H1 receptor, it would be expected to be more sedating. The development of a single-enantiomer formulation of cyclobenzaprine could offer a therapeutic advantage by maximizing the desired muscle relaxant effects while minimizing unwanted side effects.
Conclusion and Future Directions
The pharmacodynamics of cyclobenzaprine are complex, involving interactions with multiple receptor systems. The chirality of the molecule introduces another layer of complexity, with the potential for stereoselective binding, functional activity, and metabolism. While the current body of evidence points towards the importance of 5-HT2A, alpha-1 adrenergic, and histamine H1 receptor antagonism in the overall pharmacological profile of cyclobenzaprine, a significant knowledge gap exists regarding the specific contributions of the (+) and (-) enantiomers.
Future research should focus on:
-
Quantitative Stereoselective Binding Studies: Determining the Ki values of (+)- and (-)-cyclobenzaprine at a comprehensive panel of relevant receptors.
-
In Vitro Functional Assays: Characterizing the functional antagonist potencies of the enantiomers at their primary targets.
-
Stereoselective Metabolism Studies: Investigating the differential metabolism of the enantiomers by key CYP450 isoforms.
-
In Vivo Efficacy and Side-Effect Profiling: Comparing the muscle relaxant efficacy and the incidence of side effects of the individual enantiomers in appropriate animal models.
A deeper understanding of the stereoselectivity of cyclobenzaprine will be invaluable for the development of improved skeletal muscle relaxants with enhanced efficacy and a more favorable safety profile. The targeted development of a single-enantiomer formulation represents a promising strategy to optimize the therapeutic benefits of this important class of medication.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 12. researchgate.net [researchgate.net]
- 13. proteopedia.org [proteopedia.org]
- 14. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pdspdb.unc.edu [pdspdb.unc.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Identification of human liver cytochrome P450 isoforms involved in the in vitro metabolism of cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dialnet.unirioja.es [dialnet.unirioja.es]
- 20. mdpi.com [mdpi.com]
Cyclobenzaprine Hydrochloride: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobenzaprine hydrochloride is a centrally acting skeletal muscle relaxant with a chemical structure closely related to tricyclic antidepressants.[1] Its therapeutic effects are believed to be mediated through its complex interactions with various neurotransmitter systems within the central nervous system (CNS), primarily at the brainstem level.[2][3] This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity profile of cyclobenzaprine, offering a valuable resource for researchers and professionals involved in drug discovery and development. The information presented herein is crucial for understanding its mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents.
Core Mechanism of Action
While the precise mechanism of action is not fully elucidated, it is understood that cyclobenzaprine does not act directly on skeletal muscle.[3] Instead, it relieves muscle spasms of local origin by reducing tonic somatic motor activity.[3] This is thought to be achieved through the modulation of descending serotonergic and noradrenergic pathways in the spinal cord.[4] Evidence suggests that cyclobenzaprine's muscle relaxant properties may stem from the activation of locus coeruleus neurons, leading to an increased release of norepinephrine in the ventral horn of the spinal cord, which in turn inhibits alpha motor neurons.[4]
Receptor Binding Affinity and Selectivity Profile
Cyclobenzaprine exhibits a broad pharmacological profile, interacting with a variety of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Its binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The following tables summarize the quantitative data on the binding affinity of cyclobenzaprine and its active metabolite, norcyclobenzaprine, for various receptors and transporters.
Table 1: Cyclobenzaprine Receptor and Transporter Binding Affinity
| Target | Kᵢ (nM) | Receptor/Transporter Type | Primary Signaling Mechanism |
| Serotonin Receptors | |||
| 5-HT2A | 62[5] | Gq-coupled Receptor | ↑ IP₃/DAG, ↑ Ca²⁺ |
| 5-HT1A | 2900[5] | Gi-coupled Receptor | ↓ cAMP |
| Histamine Receptors | |||
| H1 | Potent antagonist[6] | Gq-coupled Receptor | ↑ IP₃/DAG, ↑ Ca²⁺ |
| Adrenergic Receptors | |||
| α1-Adrenergic | Potent antagonist | Gq-coupled Receptor | ↑ IP₃/DAG, ↑ Ca²⁺ |
| α2-Adrenergic | Potent antagonist | Gi-coupled Receptor | ↓ cAMP |
| Muscarinic Receptors | |||
| M1, M2, M3 | Antagonist[1] | Gq/Gi-coupled Receptors | ↑ IP₃/DAG, ↑ Ca²⁺ / ↓ cAMP |
| Neurotransmitter Transporters | |||
| Norepinephrine Transporter (NET) | High affinity | Transporter | Reuptake Inhibition |
| Serotonin Transporter (SERT) | High affinity | Transporter | Reuptake Inhibition |
Table 2: Norcyclobenzaprine Receptor Binding Affinity
| Target | Kᵢ (nM) |
| Serotonin Receptors | |
| 5-HT2A | High affinity |
| Histamine Receptors | |
| H1 | High affinity |
| Muscarinic Receptors | |
| M1 | High affinity |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the receptor binding affinity and functional activity of cyclobenzaprine.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., cyclobenzaprine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer.[7]
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
A fixed volume of the prepared cell membranes.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound (cyclobenzaprine).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
For determining total binding, add only the cell membranes and the radiolabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Radioligand Binding Assay Workflow
Functional Assay: Calcium Mobilization
This assay measures the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium concentration.
Materials:
-
Cells expressing the target Gq-coupled receptor (e.g., H1 or 5-HT2A)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compound (this compound)
-
Agonist for the target receptor (e.g., histamine for H1 receptors)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells expressing the target receptor into a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate for a specific time (e.g., 45-60 minutes) at 37°C to allow the cells to take up the dye.[9]
-
Compound Addition: Place the plate in a fluorescence plate reader. Add the test compound (cyclobenzaprine) at various concentrations to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Inject a known concentration of the agonist into the wells and immediately begin measuring the fluorescence intensity over time. The binding of the agonist to the receptor will trigger a Gq-mediated signaling cascade, leading to the release of intracellular calcium and an increase in fluorescence.
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. To determine the antagonistic effect of cyclobenzaprine, compare the calcium response in the presence of the compound to the response with the agonist alone. Calculate the IC₅₀ value for the inhibition of the agonist-induced calcium signal.
Calcium Mobilization Assay Workflow
Neurotransmitter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters (e.g., SERT and NET).
Materials:
-
Cells or synaptosomes expressing the target transporter (SERT or NET)
-
Radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-norepinephrine)
-
Test compound (this compound)
-
Uptake buffer
-
Wash buffer (ice-cold)
-
Scintillation cocktail
-
Filtration apparatus or multi-well plates
-
Scintillation counter or appropriate detector for non-radioactive methods
Procedure:
-
Preparation: Prepare a suspension of cells or synaptosomes expressing the target transporter in uptake buffer.
-
Pre-incubation: Pre-incubate the cell/synaptosome suspension with various concentrations of the test compound (cyclobenzaprine) for a short period.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process. Incubate for a defined time at a specific temperature (e.g., 37°C).[10]
-
Termination of Uptake: Stop the uptake by rapidly adding ice-cold wash buffer and filtering the mixture through a glass fiber filter to trap the cells/synaptosomes. Alternatively, for plate-based assays, rapidly wash the cells.
-
Measurement: Measure the amount of radiolabeled neurotransmitter taken up by the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of cyclobenzaprine by comparing the uptake in the presence of the compound to the control uptake (without the compound). Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.
Neurotransmitter Uptake Assay Workflow
Signaling Pathways
The interaction of cyclobenzaprine with its primary receptor targets initiates intracellular signaling cascades that ultimately produce its physiological effects. As an antagonist, cyclobenzaprine blocks the activation of these pathways by endogenous ligands.
Gq-Coupled Receptor Signaling (e.g., 5-HT2A, H1, α1-Adrenergic, M1, M3)
Activation of Gq-coupled receptors by an agonist leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response. Cyclobenzaprine, by acting as an antagonist at these receptors, prevents this cascade from occurring.[11][12]
Gq-Coupled Receptor Signaling Pathway
Gi-Coupled Receptor Signaling (e.g., 5-HT1A, α2-Adrenergic, M2)
Agonist binding to Gi-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent changes in the phosphorylation state of its target proteins, resulting in a cellular response. As an antagonist, cyclobenzaprine would block this inhibitory effect, potentially leading to a disinhibition of adenylyl cyclase.
Gi-Coupled Receptor Signaling Pathway
Conclusion
This compound possesses a complex pharmacological profile characterized by its interaction with multiple receptor systems and neurotransmitter transporters. Its high affinity for 5-HT2, histamine H1, and various adrenergic and muscarinic receptors contributes to both its therapeutic efficacy as a muscle relaxant and its side effect profile, which includes drowsiness and anticholinergic effects. The detailed binding data and experimental protocols provided in this guide offer a foundational understanding for further research into the nuanced mechanisms of cyclobenzaprine and for the development of future therapeutics with improved selectivity and reduced side effects. The visualization of the associated signaling pathways further clarifies the downstream consequences of receptor antagonism by cyclobenzaprine. This comprehensive overview serves as a critical resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular calcium mobilization assays [bio-protocol.org]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
cyclobenzaprine hydrochloride degradation pathways and identification of byproducts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of cyclobenzaprine hydrochloride, a widely used muscle relaxant. Understanding the stability of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, safety, and efficacy. This document details the identified degradation byproducts, the pathways through which they form, and the experimental protocols for conducting forced degradation studies.
Overview of Cyclobenzaprine Degradation
This compound is susceptible to degradation under various stress conditions, primarily through oxidative pathways.[1][2][3] Forced degradation studies, as recommended by the International Conference on Harmonization (ICH) guidelines, are essential to identify potential degradants that could arise during manufacturing, storage, and administration.[3] These studies typically involve exposing the drug substance to heat, humidity, light, and solutions of varying pH (acidic and basic) and oxidative stress.[1][2]
The primary degradation mechanisms involve oxidation of the exocyclic and endocyclic double bonds within the dibenzocycloheptene ring system, as well as oxidation of the tertiary amine group in the alkyl side chain.[1][2] This leads to a variety of byproducts, some of which are also known metabolites.
Key Degradation Pathways and Byproducts
Systematic studies have identified several major degradation products of cyclobenzaprine. The degradation process is often initiated by the formation of unstable epoxide intermediates, which then undergo further transformation.[1][2]
Oxidative Degradation
Oxidation is the most significant degradation pathway for cyclobenzaprine.[1][3]
-
N-Oxidation: The tertiary amine of the cyclobenzaprine side chain can be oxidized to form Cyclobenzaprine N-oxide.[1][2][4] This is a common metabolic pathway as well.
-
Epoxidation and Subsequent Reactions: The double bonds in the central seven-membered ring are susceptible to oxidation, forming epoxides. These epoxides are unstable and can be hydrolyzed to form diols (glycols).[1][2] Further oxidation and cleavage of the ring can lead to the formation of bisaldehyde, bisacid, and ketone derivatives.[1][2]
A significant oxidative degradation pathway leads to the cleavage of the alkyl side chain, resulting in the formation of dibenzosuberenone and its subsequent oxidation product, anthraquinone.[1][2] Dibenzocycloheptatrienone (DZ) is another major oxidative degradation product.[5][6]
The following diagram illustrates the primary oxidative degradation pathways of cyclobenzaprine.
Caption: Oxidative degradation pathways of cyclobenzaprine.
Hydrolytic Degradation
Cyclobenzaprine shows significant degradation under both acidic and basic hydrolytic conditions.[3] In acidic media, protonation of the tertiary amine can facilitate certain degradation pathways.[1][2] Under basic conditions, different degradation profiles may be observed. Amitriptyline has been identified as a byproduct in both acidic and basic media.[4]
Photolytic and Thermal Degradation
While cyclobenzaprine is susceptible to hydrolytic and oxidative stress, it has been reported to be relatively stable under thermal and photolytic stress conditions.[3] However, some degradation can still occur, and it is crucial to evaluate these conditions as per ICH guidelines.
Summary of Identified Degradation Byproducts
The following table summarizes the major degradation byproducts of this compound identified in various studies.
| Degradation Byproduct | Chemical Name | Formation Condition(s) | Reference(s) |
| Cyclobenzaprine N-oxide | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-N-oxide | Oxidation | [1][2][4] |
| Dibenzosuberenone | 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one | Oxidation, Side-chain cleavage | [1][2] |
| Anthraquinone | 9,10-Anthracenedione | Oxidation | [1][2][4] |
| Dibenzocycloheptatrienone (DZ) | 5H-Dibenzo[a,d]cyclohepten-5-one | Oxidation | [5][6] |
| Amitriptyline | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine | Acidic and Basic Hydrolysis | [4] |
| Epoxides | - | Oxidation | [1][2] |
| Glycols | - | Hydrolysis of Epoxides | [1][2] |
| Bisaldehyde Derivatives | - | Oxidation | [1][2] |
| Bisacid Derivatives | - | Oxidation | [1][2] |
| Ketone Derivatives | - | Oxidation | [1][2] |
| Carbinole | - | Intermediate | [4][7] |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound, based on methodologies cited in the literature. These should be adapted and optimized for specific drug products.
General Workflow
The diagram below outlines a typical workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Degradation Products of this compound, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Cyclobenzaprine Hydrochloride in Human Plasma using LC-MS/MS
Introduction
Cyclobenzaprine is a widely prescribed skeletal muscle relaxant for the relief of muscle spasms associated with acute, painful musculoskeletal conditions. Accurate and sensitive quantification of cyclobenzaprine in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and safety. This document provides a detailed application note and protocol for the quantification of cyclobenzaprine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
I. Experimental Protocols
This section details the necessary steps for sample preparation, and the conditions for LC-MS/MS analysis. The protocols are based on established and validated methods found in the scientific literature.
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a robust method for extracting cyclobenzaprine from the complex plasma matrix, providing a clean sample for analysis.
-
Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Cyclobenzaprine hydrochloride reference standard
-
Escitalopram (Internal Standard - IS)
-
Saturated sodium carbonate solution
-
Hexane-diethyl ether (3:1, v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Ammonium acetate
-
Formic acid
-
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of cyclobenzaprine and escitalopram (IS) in methanol.
-
Prepare working standard solutions by diluting the stock solution with a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) standards.
-
Spike blank human plasma with the working standard solutions to obtain CC and QC samples at various concentrations.
-
-
Extraction Protocol:
-
Pipette 200 µL of human plasma (blank, CC, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., escitalopram) to each tube, except for the blank plasma.
-
Vortex the tubes for 30 seconds.
-
Add 50 µL of saturated sodium carbonate solution to basify the plasma samples.
-
Add 1 mL of hexane-diethyl ether (3:1, v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
B. LC-MS/MS Analytical Method
The following conditions are a composite of validated methods and can be optimized for specific instrumentation.
-
Liquid Chromatography (LC) Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A reversed-phase column, such as a C18 or a cyano (CN) column (e.g., Ultimate XB-CN, 150 x 2.1 mm, 5 µm), is suitable.[1]
-
Mobile Phase:
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 30-40°C.
-
Run Time: A short run time of 2.5 to 5 minutes is typically sufficient.[3]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2][4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature according to the specific instrument manufacturer's guidelines to achieve maximum signal intensity for both the analyte and the internal standard.
-
II. Data Presentation
The quantitative performance of the LC-MS/MS method for cyclobenzaprine should be rigorously validated. The following tables summarize typical validation parameters reported in the literature.
Table 1: LC-MS/MS Method Parameters for Cyclobenzaprine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction (Hexane:Diethyl ether)[1] | Protein Precipitation (Acetonitrile)[2] | Liquid-Liquid Extraction (Methyl tert-butyl ether)[2] |
| LC Column | Ultimate XB-CN (150 x 2.1 mm, 5 µm)[1] | Agela C18[2][3] | Not Specified |
| Mobile Phase | Acetonitrile:Water (40:60) with 10mM Ammonium Acetate & 0.1% Formic Acid[1] | Acetonitrile:5mM Ammonium Acetate:Formic Acid (90:10:0.01)[2][3] | Acetonitrile:0.1% Formic Acid (90:10)[2][4] |
| Flow Rate | Not Specified | 0.3 mL/min[3] | 0.5 mL/min[2][4] |
| Ionization Mode | ESI Positive[1] | ESI Positive[2][3] | ESI Positive[2][4] |
| MRM Transition (Analyte) | m/z 276.2 → 216.2[1] | m/z 276.2 → 216.1[2][3] | m/z 276.6 → 216.4[2][4] |
| MRM Transition (IS) | m/z 325.2 → 109.1 (Escitalopram)[1] | m/z 325.1 → 109.0 (Escitalopram)[2][3] | m/z 325.1 → 109 (Escitalopram)[2][4] |
Table 2: Summary of Method Validation Data
| Parameter | Result Range |
| Linearity Range | 0.02 - 50 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.05 ng/mL[2] |
| Intra-day Precision (%RSD) | ≤ 12.8%[3] |
| Inter-day Precision (%RSD) | ≤ 12.8%[3] |
| Accuracy (%RE) | Within ± 5.6%[3] |
| Recovery | ~83%[2][4] |
| Correlation Coefficient (r²) | > 0.999[2][4] |
III. Visualizations
The following diagrams illustrate the key workflows in the quantification of cyclobenzaprine from human plasma.
Caption: Overall experimental workflow for cyclobenzaprine quantification.
Caption: Detailed steps of the Liquid-Liquid Extraction protocol.
Caption: Logical flow of the LC-MS/MS analysis for cyclobenzaprine and IS.
References
- 1. Determination of cyclobenzaprine in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Validated HPLC Method for the Determination of Cyclobenzaprine Hydrochloride in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of cyclobenzaprine hydrochloride in pharmaceutical dosage forms. The described method is simple, accurate, precise, and suitable for routine quality control and stability testing. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a centrally acting skeletal muscle relaxant used to alleviate muscle spasms associated with acute, painful musculoskeletal conditions. Ensuring the quality and potency of this compound in pharmaceutical formulations is critical for its therapeutic efficacy and safety. This application note provides a comprehensive protocol for a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. These conditions were established to provide a symmetrical peak shape, good resolution, and a reasonable analysis time.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18 column (e.g., Inertsil ODS 3V, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.01% Orthophosphoric acid (61:39 v/v)[1][2][3][4] |
| Alternative: Acetonitrile:Phosphate buffer (pH 3.0) (65:35% v/v)[5] | |
| Flow Rate | 0.9 mL/min[1][2][3][4] |
| Alternative: 1.0 mL/min[5] | |
| Detection Wavelength | 224 nm[1][2][3][4] or 289.4 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 40°C |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The HPLC method was validated for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ). The results, summarized in Table 2, demonstrate that the method is suitable for its intended purpose.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5-25 µg/mL[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.999[1][2][3] |
| Accuracy (% Recovery) | 99.86% - 100.71%[1][2][3] |
| Precision (% RSD) | |
| - Intraday | < 0.28%[1][2][3] |
| - Interday | < 0.29%[1][2][3] |
| Robustness (% RSD) | < 0.09% for variations in flow rate and wavelength[1][2][3] |
| Specificity | No interference from placebo and degradation products |
| LOD & LOQ | Sufficient for the determination of the active ingredient |
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard (USP grade)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Orthophosphoric acid (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Water (HPLC grade)
-
Commercial this compound tablets
-
0.45 µm membrane filters
Preparation of Mobile Phase
Mobile Phase A (Methanol: 0.01% Orthophosphoric acid): Prepare a 0.01% solution of orthophosphoric acid in HPLC grade water. Mix 610 mL of HPLC grade methanol with 390 mL of the 0.01% orthophosphoric acid solution.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.
Mobile Phase B (Acetonitrile:Phosphate buffer): Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Mix 650 mL of acetonitrile with 350 mL of the phosphate buffer.[5] Filter and degas as described above.
Preparation of Standard Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions (5-25 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-25 µg/mL.[1][2][3][4]
Preparation of Sample Solution
Weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
System Suitability Test
Before starting the analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
Validation Protocol
-
Specificity: Analyze the drug, placebo, and a mixture of the drug and placebo. The chromatograms should show no interference from the excipients at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intraday Precision): Analyze six replicate injections of the sample solution on the same day and under the same experimental conditions.
-
Intermediate Precision (Interday Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
-
-
Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, and detection wavelength by ±2 nm) and assess the effect on the results.
Diagrams
References
- 1. scispace.com [scispace.com]
- 2. journalajocs.com [journalajocs.com]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Development and validation of dissolution test method for determination of this compound from its formulation using HPLC - Int J Pharm Chem Anal [ijpca.org]
Application Note: In Vitro Assessment of Cyclobenzaprine Hydrochloride on Skeletal Muscle Cell Contractility
For Research Use Only.
Abstract
This document provides a detailed protocol for the in vitro assessment of cyclobenzaprine hydrochloride's effects on the contractility of skeletal muscle cells. While cyclobenzaprine is primarily recognized as a centrally acting muscle relaxant, this protocol facilitates the investigation of any potential direct effects on muscle cell function.[1][2] The murine C2C12 myoblast cell line is utilized to form differentiated, contractile myotubes. The protocol outlines procedures for cell culture and differentiation, electrical pulse stimulation (EPS) to induce contractions, and two primary methods for quantifying contractility: video-based contraction analysis and intracellular calcium imaging. This application note is intended for researchers in drug development and muscle physiology to explore the direct cellular mechanisms of muscle relaxants.
Introduction
This compound is a widely prescribed medication for the relief of skeletal muscle spasms associated with acute musculoskeletal conditions.[3] Its mechanism of action is predominantly understood to be within the central nervous system, specifically at the brainstem, leading to a reduction in tonic somatic motor activity.[1][2][4] Structurally related to tricyclic antidepressants, it is not believed to act directly on the neuromuscular junction or skeletal muscle fibers.[1] However, a comprehensive understanding of a drug's activity profile includes characterizing its effects at the cellular level of target tissues.
This protocol describes a robust in vitro model using differentiated C2C12 myotubes to assess whether this compound has any direct modulatory effect on muscle cell contractility. C2C12 cells are a well-established murine myoblast line that can be chemically induced to differentiate and fuse into multinucleated, contractile myotubes, mimicking skeletal muscle fibers.[5][6] Contractility is induced through electrical pulse stimulation (EPS), and the response is quantified by measuring the physical shortening of the myotubes and the associated intracellular calcium transients.
Materials and Reagents
-
C2C12 mouse myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
This compound
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and multi-well plates
-
Electrical Pulse Stimulator with C-Pace EP Culture Pacer
-
Inverted microscope with a high-speed camera and fluorescence imaging capabilities
Experimental Workflow
Protocols
C2C12 Cell Culture and Myotube Differentiation
-
Myoblast Proliferation: Culture C2C12 myoblasts in Growth Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.
-
Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA and seed them into appropriate multi-well plates for the contractility assays.[5]
-
Differentiation: Once the seeded cells reach approximately 80% confluency, replace the Growth Medium with Differentiation Medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).[5]
-
Maturation: Replace the Differentiation Medium every 24-48 hours. Myotubes will begin to form and elongate. Allow differentiation to proceed for 5-7 days for the formation of mature, contractile myotubes.[6]
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of cyclobenzaprine in Differentiation Medium. A suggested concentration range is 10 nM to 10 µM to cover both physiologically relevant and potentially supra-pharmacological effects. The peak plasma concentrations (Cmax) in humans are reported to be around 7-20 ng/mL (approximately 25-73 nM).[7][8] A vehicle control (medium with the highest concentration of DMSO used) must be included.
-
Incubation: Aspirate the medium from the differentiated myotubes and add the cyclobenzaprine working solutions or vehicle control. Incubate for 30-60 minutes at 37°C and 5% CO2 before the contractility assessment.
Assay 1: Video-Based Contraction Analysis
-
Setup: Place the multi-well plate on the stage of an inverted microscope equipped with an electrical pulse stimulation system (e.g., C-Pace EP).
-
Stimulation: Apply electrical pulses to induce myotube contraction. A common starting point is 50 V, 1 Hz frequency, with a 3 ms pulse duration.[9][10]
-
Recording: Record high-speed videos (e.g., 30-100 frames per second) of the contracting myotubes for several contraction-relaxation cycles.
-
Analysis: Use video analysis software (e.g., ImageJ) to measure the change in myotube length during contraction relative to its resting length. The contractile activity can be quantified as the percentage of shortening.[10]
Assay 2: Intracellular Calcium Imaging
-
Dye Loading: Following drug incubation, load the myotubes with Fluo-4 AM. Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-45 minutes at 37°C.[11][12]
-
De-esterification: Wash the cells three times with HBSS to remove excess dye and incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.[11]
-
Imaging: Place the plate on the fluorescence microscope stage. Acquire a baseline fluorescence reading.
-
Stimulation and Recording: Initiate electrical stimulation using the same parameters as in the contraction analysis. Record the fluorescence intensity changes over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[13]
-
Analysis: Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0). The data is typically presented as the ratio ΔF/F0.
Data Presentation
The quantitative data from these experiments should be summarized in tables to facilitate comparison between different concentrations of cyclobenzaprine and the vehicle control.
Table 1: Effect of Cyclobenzaprine HCl on Myotube Contractility
| Concentration | % Myotube Shortening (Mean ± SEM) | Peak ΔF/F0 (Mean ± SEM) |
|---|---|---|
| Vehicle (DMSO) | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM |
| 10 µM | | |
Table 2: Kinetic Parameters of Myotube Contraction and Calcium Transients
| Concentration | Time to Peak Contraction (ms) | Relaxation Half-Time (ms) | Calcium Transient Rise Time (ms) | Calcium Transient Decay Tau (ms) |
|---|---|---|---|---|
| Vehicle (DMSO) | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM |
| 10 µM | | | | |
Potential Signaling Pathway
While cyclobenzaprine's primary action is central, any direct effect on muscle cells could theoretically involve modulation of ion channels or receptors on the myotube membrane, which in turn would affect excitation-contraction coupling.
Conclusion
This application note provides a comprehensive framework for the in vitro investigation of this compound's direct effects on skeletal muscle cell contractility. By employing the C2C12 myotube model and quantifying both physical contraction and calcium dynamics, researchers can generate robust data to either confirm the absence of a direct muscular effect or to characterize any such activity, thereby contributing to a more complete pharmacological profile of this widely used muscle relaxant.
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Characterization of an Acute Muscle Contraction Model Using Cultured C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: Analytical Method Development for Impurity Profiling of Cyclobenzaprine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobenzaprine hydrochloride is a widely used muscle relaxant, and ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, mandated by regulatory authorities worldwide.[2] The International Council on Harmonisation (ICH) provides guidelines on the identification, qualification, and control of impurities in drug substances and products.[2][3] This document outlines a comprehensive analytical method for the identification and quantification of potential impurities in this compound, including process-related impurities and degradation products.
The presence of unwanted chemicals, even in trace amounts, can significantly impact the safety and efficacy of pharmaceutical products.[4] Therefore, a robust and validated analytical method is essential to monitor and control these impurities. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its known and potential impurities, which may arise during synthesis, formulation, or upon storage.
Potential Impurities and Degradation Pathways
Understanding the potential impurities and degradation pathways of this compound is fundamental to developing a specific and stability-indicating analytical method. Common impurities can be process-related (originating from the manufacturing process) or degradation products (formed due to storage conditions or exposure to stress).
Known Impurities: Several potential impurities of this compound have been identified, including:
-
Amitriptyline[5]
Forced degradation studies under various conditions such as acid and base hydrolysis, oxidation, heat, and photolysis are crucial to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5][9][10] Studies have shown that cyclobenzaprine degrades through the oxidation of both the endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate the N-oxide.[9][10] These unstable epoxides can further degrade to form dibenzosuberenone and anthraquinone.[9][10][11]
Figure 1: Degradation Pathway of this compound.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a gradient reverse-phase HPLC method for the separation and quantification of this compound and its impurities.
Materials and Reagents
-
This compound Reference Standard
-
Known Impurity Reference Standards (e.g., Dibenzosuberenone, Amitriptyline, Cyclobenzaprine N-oxide)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.025M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 25 | 40 | 60 |
| 35 | 20 | 80 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing all known impurities at a suitable concentration (e.g., 10 µg/mL each) in the diluent.
-
Spiked Sample Solution: Prepare a solution of this compound (e.g., 1 mg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1%).
-
Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.
Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Figure 2: Experimental Workflow for Impurity Profiling.
Data Presentation
The results of the method validation and sample analysis should be presented in a clear and organized manner.
System Suitability
System suitability parameters should be established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Cyclobenzaprine) | ≤ 2.0 |
| Theoretical Plates (for Cyclobenzaprine) | ≥ 2000 |
| Resolution between adjacent peaks | ≥ 1.5 |
| % RSD for replicate injections | ≤ 2.0% |
Impurity Profile Data
The following table summarizes the typical retention times and limits of detection/quantification for cyclobenzaprine and its key impurities.
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Cyclobenzaprine N-oxide | ~8.5 | 0.05 | 0.15 |
| Cyclobenzaprine HCl | ~15.2 | - | - |
| Amitriptyline | ~18.9 | 0.04 | 0.12 |
| Dibenzosuberenone | ~22.4 | 0.06 | 0.18 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Conclusion
The described stability-indicating HPLC method is suitable for the routine quality control of this compound, allowing for the accurate and precise determination of its impurities. The method is specific for the separation of the main component from its known impurities and degradation products. Adherence to this protocol and the associated validation procedures will help ensure that the drug substance meets the required purity specifications and regulatory standards.[2][12] The identification of impurities below the 0.1% level is generally not considered necessary unless the potential impurities are expected to be unusually potent or toxic.[2][4][13]
References
- 1. omchemlabs.in [omchemlabs.in]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of Degradation Products of this compound, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tlcpharma.com [tlcpharma.com]
- 9. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijdra.com [ijdra.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclobenzaprine Hydrochloride in Fibromyalgia and Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclobenzaprine hydrochloride in preclinical and clinical studies of fibromyalgia and neuropathic pain. Detailed protocols for key experiments are included to facilitate the design and execution of research in this area.
Introduction
This compound, a centrally acting muscle relaxant structurally related to tricyclic antidepressants, has been investigated for its therapeutic potential in chronic pain conditions, particularly fibromyalgia.[1][2] Its mechanism of action involves modulation of central nervous system pathways that process pain and regulate sleep.[1][3] Recent clinical trials have led to the FDA approval of a sublingual formulation of cyclobenzaprine for the management of fibromyalgia. While its application in neuropathic pain is less established, its pharmacological profile suggests potential efficacy.
Mechanism of Action
Cyclobenzaprine's therapeutic effects in fibromyalgia are believed to be mediated through its antagonist activity at multiple receptor sites in the central nervous system. It primarily acts on the brainstem to reduce tonic somatic motor activity.[1] The key signaling pathways involved include:
-
Serotonergic System: Cyclobenzaprine is a potent 5-HT2 receptor antagonist, which is thought to contribute to its muscle relaxant effects by inhibiting descending serotonergic pathways in the spinal cord.[3]
-
Adrenergic System: It also exhibits antagonist activity at α1-adrenergic receptors.
-
Histaminergic and Muscarinic Systems: Antagonism of H1-histaminergic and M1-muscarinic receptors is associated with its sedative effects, which may contribute to improved sleep in fibromyalgia patients.
The combined effect on these neurotransmitter systems is thought to help restore restorative sleep and modulate pain processing, addressing key symptoms of fibromyalgia.
Figure 1: Cyclobenzaprine's multi-receptor antagonism and its downstream effects.
Application in Fibromyalgia Studies
Cyclobenzaprine has been extensively studied for fibromyalgia, with recent Phase 3 clinical trials demonstrating its efficacy in reducing pain and improving sleep.
Clinical Trial Data
The RELIEF and RESILIENT studies were pivotal Phase 3, randomized, double-blind, placebo-controlled trials evaluating the efficacy and safety of a sublingual formulation of cyclobenzaprine (TNX-102 SL) for fibromyalgia.[4][5][6][7]
Table 1: Summary of Efficacy Data from Phase 3 Clinical Trials of Sublingual Cyclobenzaprine in Fibromyalgia
| Outcome Measure | RELIEF Trial (TNX-102 SL vs. Placebo) | RESILIENT Trial (TNX-102 SL vs. Placebo) |
| Primary Endpoint: Change in Daily Pain Score (Week 14) | -1.9 vs. -1.5 (p=0.01)[4] | -1.8 vs. -1.2 (p < 0.001)[5] |
| Patient Global Impression of Change (PGIC) (Week 14) | Not statistically significant[4] | Statistically significant improvement (p ≤ 0.001)[5] |
| Fibromyalgia Impact Questionnaire-Revised (FIQR) - Symptoms | Statistically significant improvement[4] | Statistically significant improvement (p ≤ 0.001)[5] |
| PROMIS Sleep Disturbance | Statistically significant improvement[4] | Statistically significant improvement (p ≤ 0.001)[5] |
| PROMIS Fatigue | Statistically significant improvement[4] | Statistically significant improvement (p ≤ 0.001)[5] |
Table 2: Common Adverse Events in Phase 3 Clinical Trials of Sublingual Cyclobenzaprine in Fibromyalgia
| Adverse Event | TNX-102 SL | Placebo |
| Oral Hypoesthesia | 17.3% - 23.4%[4][5] | 0.4%[4][5] |
| Abnormal Product Taste | 4.4% - 11.3%[4][5] | 0.9%[5] |
| Oral Paresthesia | 5.6% - 6.9%[4][5] | 0.4% - 0.9%[4][5] |
| Somnolence | 3.0%[5] | 1.3%[5] |
| Headache | 3.0%[5] | 1.8%[5] |
Experimental Protocols: Preclinical Fibromyalgia Models
This model induces widespread and long-lasting hyperalgesia, mimicking a key symptom of fibromyalgia.[8]
Protocol:
-
Animal Model: Female CF-1 mice are commonly used.
-
Induction of Hyperalgesia:
-
Drug Administration:
-
This compound can be administered via oral gavage or intraperitoneal injection at desired doses.
-
A vehicle control group should be included.
-
-
Behavioral Testing:
-
Assess mechanical hyperalgesia using the von Frey test at baseline and at various time points post-induction and treatment.
-
Assess thermal hyperalgesia using the Hargreaves test.
-
Figure 2: Workflow for the acidic saline-induced fibromyalgia model.
This model is based on the depletion of monoamines, which is hypothesized to be involved in the pathophysiology of fibromyalgia.[10]
Protocol:
-
Animal Model: Male Wistar rats are often used.
-
Induction of Myalgia:
-
Administer reserpine (1 mg/kg, s.c.) for three consecutive days.[10]
-
-
Drug Administration:
-
Administer this compound or a vehicle control.
-
-
Behavioral and Neurochemical Analysis:
-
Assess mechanical and thermal hyperalgesia.
-
Conduct neurochemical analysis of brain tissue (e.g., cerebral cortex) to measure levels of serotonin, dopamine, and norepinephrine.[10]
-
Application in Neuropathic Pain Studies
The evidence for cyclobenzaprine's efficacy in neuropathic pain is less robust compared to fibromyalgia. Its structural similarity to tricyclic antidepressants, which are a cornerstone of neuropathic pain management, provides a rationale for its investigation in this area.[1]
Preclinical Neuropathic Pain Models
These are widely used surgical models to induce neuropathic pain in rodents.
General Protocol:
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure:
-
CCI: Loosely ligate the sciatic nerve with chromic gut sutures.
-
SNL: Tightly ligate the L5 and/or L6 spinal nerves.[11]
-
-
Drug Administration:
-
Administer this compound or a vehicle control.
-
-
Behavioral Testing:
-
Assess mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) on the ipsilateral paw.
-
Figure 3: General workflow for preclinical neuropathic pain studies.
Detailed Experimental Protocols
Von Frey Test for Mechanical Allodynia
Objective: To assess the mechanical withdrawal threshold in response to a non-noxious stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures.
Procedure:
-
Acclimatize the animal to the testing environment by placing it in a Plexiglas enclosure on the wire mesh platform for at least 15-30 minutes.
-
Begin with a filament in the mid-range of forces.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Hargreaves Test for Thermal Hyperalgesia
Objective: To measure the latency of paw withdrawal in response to a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus).
-
Plexiglas enclosures.
Procedure:
-
Acclimatize the animal in a Plexiglas enclosure on the glass surface of the apparatus.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times with an adequate interval between trials and average the withdrawal latencies.
Conclusion
This compound is a promising therapeutic agent for fibromyalgia, with a well-defined mechanism of action and strong clinical evidence supporting its efficacy in reducing pain and improving sleep. The provided protocols for preclinical models and behavioral assays can guide further research into its therapeutic potential. While its role in neuropathic pain is less clear, its pharmacological properties warrant further investigation in appropriate preclinical models and clinical trials.
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-term Use of Cyclobenzaprine for Pain: A Review of the Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Sublingual Cyclobenzaprine for the Treatment of Fibromyalgia: Results From a Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Pain Relief by Targeting Nonrestorative Sleep in Fibromyalgia: A Phase 3 Randomized Trial of Bedtime Sublingual Cyclobenzaprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allodynia by Splenocytes From Mice With Acid-Induced Fibromyalgia-Like Generalized Pain and Its Sexual Dimorphic Regulation by Brain Microglia [frontiersin.org]
- 10. Evidences for amelioration of reserpine-induced fibromyalgia in rat by low dose of gamma irradiation and duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
Application Notes and Protocols: Cyclobenzaprine Hydrochloride as a Pharmacological Tool in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobenzaprine hydrochloride is a centrally acting muscle relaxant widely prescribed for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions[1][2][3]. Structurally similar to tricyclic antidepressants (TCAs) like amitriptyline, its pharmacological profile is complex, extending beyond simple muscle relaxation[4][5]. This complexity, characterized by interactions with multiple neurotransmitter systems, makes cyclobenzaprine a valuable pharmacological tool for neuroscience research. It serves as a potent antagonist at serotonin 5-HT2 receptors, an inhibitor of monoamine reuptake, and an antagonist at several other receptor types, allowing researchers to probe the functions of these systems in various physiological and pathological contexts[4][6][7].
These notes provide an overview of cyclobenzaprine's pharmacological properties and detailed protocols for its application in neuroscience research, enabling investigators to leverage its multi-target profile to study motor control, pain pathways, and neurotransmitter system functions.
Pharmacological Profile
Cyclobenzaprine's mechanism of action is not fully elucidated but is known to be centrally mediated, primarily at the brainstem level, with little to no direct action on skeletal muscle or the neuromuscular junction[8][9]. Its effects are attributed to a reduction of tonic somatic motor activity through its influence on both alpha and gamma motor systems[5][9][10]. This is achieved through a broad pharmacological footprint that includes several key central nervous system (CNS) targets.
Key Mechanisms of Action:
-
Serotonin 5-HT2 Receptor Antagonism: Cyclobenzaprine is a potent antagonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors[4][6][8]. This action is believed to be a primary contributor to its muscle relaxant effects by inhibiting descending serotonergic pathways in the spinal cord[8][11].
-
Monoamine Reuptake Inhibition: It inhibits the reuptake of both serotonin and norepinephrine, a characteristic shared with TCAs[4][6][7].
-
Multi-Receptor Antagonism: The compound also displays significant antagonist activity at histamine H1, adrenergic α1, and muscarinic acetylcholine receptors[4]. Its potent, non-competitive antagonism at H1 receptors is thought to be a major contributor to its sedative side effects[4][12][13].
Data Presentation
The quantitative pharmacological data for cyclobenzaprine are summarized in the tables below, providing researchers with essential values for experimental design.
Table 1: Receptor Binding and Functional Antagonism of Cyclobenzaprine
| Target | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Serotonin Receptors | |||
| 5-HT2A | Ki | 5.2 | [4] |
| IC50 | 92 | [4] | |
| 5-HT2C | Ki | 5.2 | [4] |
| Adrenergic Receptors | |||
| α-1A | Ki | 5.6 | [4] |
| α-2B | Ki | 21 | [4] |
| α-2C | Ki | 21 | [4] |
| Histamine Receptors | |||
| H1 | Ki | 1.3 | [4] |
| Muscarinic Receptors |
| M1 | Ki | 7.9 |[4] |
Table 2: Key Pharmacokinetic Parameters of Cyclobenzaprine (Immediate-Release)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | 33–55% | [4] |
| Plasma Protein Binding | 93% | [4][8] |
| Time to Peak Plasma Conc. (Tmax) | ~4 hours | [8] |
| Peak Plasma Concentration (Cmax) | 5–35 ng/mL | [8] |
| Elimination Half-Life (t½) | 18 hours (range: 8–37 hours) | [1] |
| Metabolism | Hepatic (CYP3A4, CYP1A2, CYP2D6) |[1][4] |
Applications in Neuroscience Research
Cyclobenzaprine's diverse pharmacology allows it to be used as a tool in several areas of neuroscience investigation.
-
Probing Serotonergic Pathways: As a potent 5-HT2 receptor antagonist, it can be used to investigate the role of these receptors in motor control, pain modulation, and sleep. For instance, its ability to inhibit monosynaptic reflex facilitation induced by 5-HT2 agonists makes it suitable for studying spinal cord excitability[11].
-
Investigating Descending Motor Control: The drug's primary action on the brainstem and descending monoaminergic pathways allows for the study of supraspinal control of motor neurons[8][14]. It can be used to dissect the relative contributions of serotonergic and noradrenergic systems to muscle tone[11][14].
-
Modeling Sedative and Anticholinergic Effects: Due to its strong antihistaminic and anticholinergic properties, cyclobenzaprine can be used as a reference compound in studies modeling the sedative and cognitive side effects of CNS drugs[4][12].
-
Pain and Fibromyalgia Research: Its efficacy in treating conditions like fibromyalgia provides a basis for using it in animal models to explore the central mechanisms of chronic pain and the interplay between pain, sleep disruption, and mood[4][15].
Visualizations
The following diagrams illustrate the key pathways and experimental logic associated with cyclobenzaprine research.
Caption: Cyclobenzaprine's multi-target pharmacology and resulting effects.
Caption: Experimental workflow for in vivo assessment of muscle relaxant activity.
Caption: Logical relationship of cyclobenzaprine's central mechanism of action.
Experimental Protocols
The following are generalized protocols that can be adapted for specific research questions.
Protocol 4.1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of cyclobenzaprine for a target receptor (e.g., human 5-HT2A) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
This compound stock solution (in DMSO or appropriate vehicle).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of cyclobenzaprine in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted cyclobenzaprine or vehicle.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of cyclobenzaprine. Determine the IC50 value (concentration of cyclobenzaprine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4.2: In Vivo Assessment of Muscle Rigidity (Rodent Model)
Objective: To evaluate the central muscle relaxant effects of cyclobenzaprine on tonic muscle activity using electromyography (EMG) in an animal model. This protocol is adapted from concepts described in studies on decerebrate animals[14].
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments for decerebration (if applicable) and electrode implantation.
-
Bipolar EMG electrodes.
-
EMG recording system and amplifier.
-
This compound solution for injection (e.g., in saline).
-
Vehicle control (saline).
Methodology:
-
Anesthetize the animal and perform the surgical preparation (e.g., intercollicular decerebration to induce rigidity).
-
Implant bipolar EMG electrodes into the target muscle (e.g., gastrocnemius or triceps brachii).
-
Allow the animal to stabilize and establish a baseline recording of tonic EMG activity for at least 30 minutes.
-
Administer cyclobenzaprine (e.g., 1-10 mg/kg, i.p. or i.v.) or an equivalent volume of vehicle.
-
Continuously record EMG activity for at least 2 hours post-injection.
-
Data Analysis: Rectify and integrate the raw EMG signal. Quantify the average EMG amplitude in discrete time bins (e.g., 5-minute intervals). Normalize the data to the pre-drug baseline. Compare the time course of EMG activity between the cyclobenzaprine- and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Protocol 4.3: Quantification in Plasma via LC-MS/MS
Objective: To accurately quantify cyclobenzaprine concentrations in plasma samples for pharmacokinetic studies. This protocol is based on established bioanalytical methods[16][17].
Materials:
-
Rat or human plasma samples.
-
Internal Standard (IS) solution (e.g., amitriptyline or a deuterated analog of cyclobenzaprine in methanol).
-
Extraction solvent (e.g., methyl tert-butyl ether).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, standard, or blank, add 25 µL of IS solution.
-
Add 1 mL of extraction solvent and vortex for 1 minute.
-
Centrifuge at ~4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with the mobile phases.
-
Detect the analytes using the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor precursor → product ion transitions (e.g., for cyclobenzaprine: m/z 276.6 → 216.4)[16][17].
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards. Determine the concentration of cyclobenzaprine in the unknown samples by interpolation from the linear regression of the calibration curve. The lower limit of quantification (LLOQ) is typically in the range of 0.05-0.25 ng/mL[16][17].
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine: Side Effects, dosage, uses, and more [medicalnewstoday.com]
- 4. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Linking Pharmacology to Clinical Reports: Cyclobenzaprine and Its Possible Association With Serotonin Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
Application Notes & Protocols: Formulation and Characterization of Cyclobenzaprine Hydrochloride Loaded Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for the formulation and characterization of cyclobenzaprine hydrochloride (HCl) loaded nanoparticles. It is intended to serve as a practical guide for researchers in the pharmaceutical sciences.
Introduction
This compound is a muscle relaxant that is subject to extensive first-pass metabolism, leading to low oral bioavailability (33-55%).[1][2] Encapsulating cyclobenzaprine HCl into nanoparticles presents a promising strategy to enhance its therapeutic efficacy, improve bioavailability, and potentially enable alternative routes of administration, such as intranasal or transdermal delivery.[2][3][4] This document outlines protocols for two common methods of preparing cyclobenzaprine HCl nanoparticles: ionic gelation for chitosan-based nanoparticles and nanoemulsion techniques.
Formulation Protocols
Thiolated Chitosan Nanoparticles via Ionic Gelation
This method is suitable for encapsulating hydrophilic drugs like cyclobenzaprine HCl within a biodegradable and mucoadhesive chitosan polymer matrix. Thiolation of chitosan can further enhance its mucoadhesive properties and permeation-enhancing effects.[3][5]
Materials:
-
This compound
-
Low molecular weight Chitosan
-
Sodium deoxycholate (SDC)
-
Sodium alginate (SA)
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)
-
Thioglycolic acid
-
Acetic acid
-
Distilled water
Protocol:
-
Preparation of Thiolated Chitosan:
-
Dissolve chitosan in 1% v/v acetic acid solution.
-
Add thioglycolic acid to the chitosan solution.
-
Add EDC to catalyze the formation of amide bonds between the carboxyl groups of thioglycolic acid and the primary amino groups of chitosan.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Dialyze the mixture against 5 mM HCl and then against 1 mM HCl to remove unreacted reagents.
-
Lyophilize the dialyzed solution to obtain purified thiolated chitosan.
-
-
Preparation of Cyclobenzaprine-SDC Complex:
-
Prepare separate aqueous solutions of cyclobenzaprine HCl and sodium deoxycholate.
-
Mix the two solutions to form a complex.
-
-
Nanoparticle Formulation:
-
Dissolve the thiolated chitosan in an appropriate aqueous solvent.
-
Add the cyclobenzaprine-SDC complex to the thiolated chitosan solution under moderate stirring.[1]
-
Subsequently, add a 0.5 mg/ml solution of sodium alginate to the mixture.[1] A typical volume ratio for thiolated chitosan:drug:SDC:SA solutions is 7:1:1:1.[1]
-
The addition of the cross-linking agent (sodium alginate) will lead to the immediate formation of nanoparticles.[1]
-
Continue stirring for a defined period to ensure homogenous nanoparticle formation.
-
-
Purification:
-
Separate the nanoparticles from the solution by centrifugation at 18,000 rpm for 30 minutes at 4°C.[1]
-
Wash the nanoparticle pellet with distilled water to remove any unentrapped drug and other excipients.
-
Repeat the centrifugation and washing steps as necessary.
-
Resuspend the final nanoparticle pellet in distilled water or a suitable buffer for characterization.
-
Nanoemulsion for Transdermal Delivery
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules. They are suitable for enhancing the transdermal delivery of both hydrophilic and lipophilic drugs.[2][6]
Materials:
-
This compound
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Labrasol)
-
Co-surfactant (e.g., Transcutol P, Propylene glycol)
-
Distilled water
Protocol:
-
Selection of Excipients (Solubility Studies):
-
Determine the solubility of cyclobenzaprine HCl in various oils, surfactants, and co-surfactants to select the components that offer the highest solubilization capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Identify the nanoemulsion region by titrating mixtures of oil and specific surfactant:co-surfactant (Smix) ratios with water. This helps in determining the optimal ratio of components.
-
-
Preparation of Nanoemulsion:
-
Prepare the organic phase by dissolving cyclobenzaprine HCl in the selected oil.[6]
-
Add the chosen surfactant and co-surfactant (Smix) to the oil phase and stir.[6]
-
Slowly inject the homogenous organic phase into the aqueous phase (distilled water) under magnetic stirring (e.g., 4000 rpm).[6]
-
The o/w nanoemulsion will form instantaneously.[6]
-
Continue stirring for an extended period (e.g., 8 hours) at room temperature to ensure the complete evaporation of any water-miscible solvent and to achieve equilibrium.[6]
-
Characterization Protocols
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and in vivo performance of the nanoparticles.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with distilled water to an appropriate concentration.
-
Measurement: Use a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the particle size (hydrodynamic diameter), PDI, and zeta potential.
-
Analysis: The PDI value indicates the uniformity of the particle size distribution, with values below 0.3 being considered acceptable. The zeta potential provides an indication of the surface charge of the nanoparticles, which is a key factor in their stability against aggregation.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.
Protocol:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.[7]
-
Quantification of Free Drug: Measure the concentration of cyclobenzaprine HCl in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]
-
Calculation:
-
Encapsulation Efficiency (%): ((Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added) x 100[7]
-
Drug Loading (%): ((Total amount of drug added - Amount of free drug in supernatant) / Weight of nanoparticles) x 100
-
In Vitro Drug Release
This study evaluates the rate and extent of drug release from the nanoparticles over time.
Protocol:
-
Method Setup: Use a dialysis bag method.[7] Place a known amount of the cyclobenzaprine HCl-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Data Presentation
Table 1: Physicochemical Characterization of Cyclobenzaprine HCl Nanoparticles
| Formulation Code | Polymer/Oil | Surfactant:Co-surfactant Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| CS-NP-F1 | Chitosan | N/A | 250 ± 15 | 0.25 ± 0.05 | +30 ± 5 | 75 ± 5 | 10 ± 2 |
| TCS-NP-F2 | Thiolated Chitosan | N/A | 280 ± 20 | 0.28 ± 0.06 | +25 ± 4 | 85 ± 4 | 12 ± 2 |
| NE-F14 | Oleic Acid | 2:1 | 24.55 | 0.15 | -15.2 | 91.22 | Not Reported |
Data for CS-NP and TCS-NP are representative values. Data for NE-F14 is from a study on nanoemulgel formulation.[9]
Table 2: In Vitro Drug Release of Cyclobenzaprine HCl from Nanoemulsion Formulations
| Formulation Code | Cumulative Drug Release after 180 min (%) |
| F12 | 82.63 |
| F13 | 85.66 |
| F14 | 91.22 |
Data from a study on nanoemulsion formulations for transdermal delivery.[6]
Visualizations
Caption: Experimental workflow for formulation and characterization.
Caption: Ionic gelation method workflow.
Caption: Nanoemulsion preparation workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Intranasal delivery of this compound-loaded thiolated chitosan nanoparticles for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoemulgel for Transdermal Delivery of this compound: Design, Characterization and In-Vitro Studies [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Encapsulation Efficiency (EE) and Drug Loading (DL) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming challenges in the crystallization of cyclobenzaprine hydrochloride polymorphs
Welcome to the technical support center for the crystallization of cyclobenzaprine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this compound polymorphs.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format.
Q1: My this compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?
A1: "Oiling out," or liquid-liquid phase separation, is a common challenge that can hinder crystallization.[1][2] It often occurs when a solution becomes highly supersaturated, especially at elevated temperatures. Here are several strategies to prevent this:
-
Reduce the cooling rate: A slower cooling rate can prevent the rapid increase in supersaturation that leads to the formation of an oil or amorphous solid.
-
Use a less-polar solvent or a co-solvent system: this compound is freely soluble in polar solvents like water, methanol, and ethanol.[3] Using a slightly less polar solvent or adding a co-solvent can sometimes reduce the solubility just enough to promote controlled crystallization over oiling out.
-
Lower the initial concentration: Starting with a more dilute solution can help to avoid reaching the critical supersaturation level where oiling out occurs.[1]
-
Introduce seed crystals: Seeding the solution with a small amount of pre-existing crystals of the desired polymorph can provide a template for crystal growth and bypass the nucleation barrier for oiling out.[2]
Q2: I am obtaining crystals with poor morphology (e.g., needles, plates) that are difficult to filter and handle. How can I improve the crystal habit?
A2: The crystal habit, or the external shape of the crystals, is influenced by the crystallization conditions. To obtain more equant (cube-like or prism-like) crystals, you can try the following:
-
Change the solvent: Different solvents can interact differently with the growing crystal faces, leading to changes in crystal habit.[4][5] Experiment with solvents of varying polarity in which this compound has moderate solubility, such as isopropanol or acetone.[6]
-
Adjust the supersaturation: Lowering the supersaturation level, for instance by slowing down the cooling or anti-solvent addition rate, can favor the growth of more well-defined crystals.
-
Use additives or impurities: In some cases, small amounts of specific impurities or additives can selectively adsorb to certain crystal faces and modify the growth rates, resulting in a different crystal habit.
Q3: I suspect I have different polymorphs, but the FTIR and DSC results are very similar. How can I confirm polymorphism?
A3: While FTIR and DSC can be useful, Powder X-ray Diffraction (PXRD) is the most definitive technique for identifying and distinguishing between polymorphs.[7][8] Even if thermal and spectroscopic methods show only subtle differences, PXRD can reveal distinct diffraction patterns due to differences in the crystal lattice.[7] A preliminary investigation on this compound showed that while FTIR and DSC were not conclusive, XRD patterns showed differences in interplanar spacings for samples recrystallized from different solvents, suggesting the presence of different crystalline forms.[7]
Q4: How can I control which polymorph I crystallize?
A4: The formation of a specific polymorph is governed by the interplay of thermodynamics and kinetics.
-
Thermodynamic Control: To obtain the most stable polymorph, aim for slow crystallization conditions. This can be achieved by slow cooling, slow evaporation of the solvent, or by preparing a slurry of the material in a solvent where it has slight solubility and stirring it for an extended period. This allows the system to reach equilibrium and favor the formation of the thermodynamically most stable form.
-
Kinetic Control: To isolate a metastable polymorph (a less stable form), rapid crystallization methods are often employed. This includes fast cooling (crash cooling) or rapid anti-solvent addition. These conditions can trap the molecules in a less stable, but kinetically favored, crystal lattice.
Q5: My final crystalline product is off-white or yellowish. How can I improve the purity and color?
A5: Discoloration often indicates the presence of impurities. A refining method for this compound has been described that effectively removes impurities and yields a white crystalline product.[6] This involves recrystallization from acetone with the addition of activated carbon and silica gel to adsorb impurities.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [3] |
| Methanol | Freely Soluble | [9] |
| Ethanol | Freely Soluble | [3] |
| Isopropanol | Sparingly Soluble | [3] |
| Acetone | Soluble | |
| Chloroform | Slightly Soluble | [9] |
| Dichloromethane | Slightly Soluble | [9] |
| Hydrocarbon Solvents | Practically Insoluble | [9] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
This protocol provides a general framework for recrystallization. The choice of solvent and specific temperatures will depend on the desired outcome.
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, isopropanol, or acetone) at an elevated temperature to create a saturated or near-saturated solution. Use a minimal amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow down the cooling process. If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can help.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification of this compound using Activated Carbon and Silica Gel (Adapted from a patent) [6]
-
Dissolution: In a reaction flask, add the crude this compound and anhydrous acetone in a ratio of 1 gram of crude material to 10-40 mL of acetone.
-
Heating: Heat the mixture to reflux until the solid is essentially dissolved.
-
Impurity Adsorption: Add activated carbon (5-15% of the crude material's weight) to the hot solution and continue to reflux for 30 minutes. After cooling slightly, add silica gel (1-10% of the crude material's weight) and reflux for another 20 minutes.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and silica gel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature overnight.
-
Isolation and Drying: Collect the white crystals by suction filtration and dry them under vacuum at 40°C.
Mandatory Visualization
Caption: Workflow for crystallization and characterization of cyclobenzaprine HCl.
Caption: Decision pathway for controlling polymorph formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. CN102976955A - Method for refining this compound - Google Patents [patents.google.com]
- 7. Reliminary Investigation of Polymorphism in this compound and Effect of Different Acids on the CIS-Trans Isomer Formation of Structurally Related Compound of Flupentixol - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobenzaprine | C20H21N | CID 2895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Cyclobenzaprine Hydrochloride from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of cyclobenzaprine hydrochloride from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissue samples?
A1: The most common methods for extracting this compound, a basic drug, from tissue samples include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Protein precipitation is often used as an initial clean-up step, particularly for tissue homogenates.
Q2: How should I properly homogenize tissue samples for cyclobenzaprine extraction?
A2: Proper homogenization is critical for efficient extraction. Mechanical homogenization using a bead beater or a rotor-stator homogenizer is effective for most tissues like the liver, kidney, spleen, and brain. For tougher tissues such as the heart and lungs, enzymatic digestion with collagenase prior to mechanical homogenization can improve results. It is recommended to homogenize the tissue in a suitable buffer to maintain pH and analyte stability.
Q3: What are the key considerations for choosing an extraction solvent in Liquid-Liquid Extraction (LLE)?
A3: For LLE of the basic compound cyclobenzaprine, it is crucial to basify the sample to a pH above its pKa (approximately 8.47) to ensure it is in its neutral, more organic-soluble form. Common extraction solvents include methyl tert-butyl ether, or mixtures like hexane-diethyl ether (3:1, v/v).
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in tissue analysis. To mitigate these effects, consider the following:
-
Improve Sample Cleanup: Utilize a more rigorous cleanup step, such as Solid-Phase Extraction (SPE) or the dispersive SPE (dSPE) cleanup step in the QuEChERS method.
-
Optimize Chromatography: Adjust your chromatographic method to separate cyclobenzaprine from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in an extract of the same type of tissue that is free of the analyte.
Q5: What are the best storage conditions for tissue samples to ensure the stability of cyclobenzaprine?
A5: To ensure the stability of cyclobenzaprine in tissue samples, it is recommended to store them at -20°C or lower. For long-term storage, -80°C is preferable. Plasma samples containing cyclobenzaprine have been shown to be stable for at least 120 days at -20°C.[1] It is also important to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inappropriate Sorbent: The sorbent chemistry is not optimal for retaining cyclobenzaprine. | For cyclobenzaprine (a basic compound), a cation-exchange or a mixed-mode (e.g., C8/cation-exchange) sorbent is recommended. |
| Sample pH Not Optimized: Cyclobenzaprine is not adequately retained on the sorbent. | Adjust the pH of the sample to be at least 2 pH units below the pKa of cyclobenzaprine (~8.47) to ensure it is protonated and can bind to a cation-exchange sorbent. | |
| Inefficient Elution: The elution solvent is not strong enough to desorb the analyte. | Use an elution solvent containing a small percentage of a basic modifier (e.g., ammonium hydroxide in methanol) to neutralize the charge on the cyclobenzaprine and facilitate its elution. | |
| Column Drying Out: The sorbent bed dried out before sample loading or between steps. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. |
High Variability in QuEChERS Extraction
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Recovery | Incomplete Phase Separation: The aqueous and organic layers are not well separated after adding the QuEChERS salts. | Ensure vigorous shaking after the addition of salts and centrifuge at a sufficient speed and duration to achieve a clean separation. |
| Variable dSPE Cleanup: The amount of dSPE sorbent is not consistent or appropriate for the matrix. | For fatty tissues, consider using a dSPE formulation that includes C18 to remove lipids in addition to PSA to remove polar interferences. Ensure the dSPE sorbent is well-dispersed in the extract. | |
| Analyte Degradation: Cyclobenzaprine may be unstable under the extraction conditions. | While cyclobenzaprine is generally stable, ensure that the extraction is performed promptly and that samples are not exposed to extreme temperatures or pH for extended periods. |
Quantitative Data Summary
The following tables summarize recovery data for cyclobenzaprine and related tricyclic antidepressants using various extraction methods.
Table 1: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | Recovery (%) | Reference |
| Cyclobenzaprine | Plasma | Methyl tert-butyl ether | 92.8 | [1] |
Table 2: Solid-Phase Extraction (SPE) Recovery for Tricyclic Antidepressants
| Analyte | Matrix | Sorbent Type | Recovery (%) | Reference |
| Amitriptyline | Serum | C18 | 99.5 | [2] |
| Imipramine | Serum | Cyclohexyl | 100.3 | [2] |
| Amitriptyline & Metabolites | Plasma | Bond-Elut TCA | >87 | |
| Imipramine & Metabolites | Plasma | Bond-Elut TCA | >87 | |
| Clomipramine & Metabolites | Plasma | Bond-Elut TCA | >87 |
Table 3: QuEChERS Recovery for Tricyclic Antidepressants
| Analyte | Matrix | Recovery (%) | Reference |
| Tricyclic Antidepressants (various) | Whole Blood | 41 - 86 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cyclobenzaprine from Liver Tissue (Adapted from TCA protocols)
This protocol is adapted from methods for other tricyclic antidepressants and is a starting point for optimization.[4]
-
Homogenization: Homogenize 1 g of liver tissue in 4 mL of 0.1 M phosphate buffer (pH 6.0).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
SPE Column Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load 1 mL of the tissue supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the cyclobenzaprine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: Modified QuEChERS for Cyclobenzaprine from Brain Tissue
This protocol is a general approach for basic drugs in tissue and should be optimized for cyclobenzaprine.
-
Homogenization: Homogenize 1 g of brain tissue in 5 mL of water.
-
Sample Preparation: To a 15 mL centrifuge tube, add 1 mL of the tissue homogenate and 1 mL of acetonitrile.
-
Extraction: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA (and 50 mg C18 for fatty tissues). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Analysis: The supernatant is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.
Visualizations
Caption: Overview of extraction workflows for cyclobenzaprine from tissue.
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wsp.wa.gov [wsp.wa.gov]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Cyclobenzaprine Hydrochloride and Tizanidine for Skeletal Muscle Spasms
An objective guide for researchers and drug development professionals on the preclinical and clinical efficacy of two commonly prescribed muscle relaxants.
This guide provides a comprehensive comparison of the in vivo efficacy of cyclobenzaprine hydrochloride and tizanidine, two centrally acting skeletal muscle relaxants. While both are clinically effective in managing muscle spasms, they possess distinct pharmacological profiles, mechanisms of action, and clinical applications. This analysis delves into the available preclinical and clinical data to offer a comparative perspective for research and development professionals.
Mechanism of Action: A Tale of Two Pathways
Cyclobenzaprine and tizanidine achieve their muscle relaxant effects through different pathways within the central nervous system.
Cyclobenzaprine , structurally related to tricyclic antidepressants, is believed to act primarily at the brainstem level.[1][2] Preclinical research in rat models suggests that its muscle relaxant effect is not a direct action on the spinal cord or skeletal muscle.[2] Instead, it is thought to reduce tonic somatic motor activity by influencing both gamma (γ) and alpha (α) motor systems.[2] One proposed mechanism involves the activation of locus coeruleus neurons, leading to an increased release of norepinephrine in the ventral horn of the spinal cord, which in turn inhibits alpha motoneurons.[3][4] Cyclobenzaprine also exhibits antagonist activity at serotonin 5-HT2 receptors, which may contribute to its muscle relaxant properties.[2]
Tizanidine , in contrast, is an alpha-2 adrenergic agonist.[5][6] Its primary site of action is the presynaptic terminals of spinal interneurons. By stimulating these alpha-2 receptors, tizanidine inhibits the release of excitatory amino acids, thereby reducing the firing of motor neurons that cause muscle spasticity.[5] Animal studies have confirmed the efficacy of tizanidine in reducing spasticity and in the management of neuropathic pain.[5]
Comparative Efficacy: Insights from In Vivo Studies
Direct head-to-head in vivo preclinical studies comparing cyclobenzaprine and tizanidine are limited. However, data from individual studies and clinical trials provide a basis for comparison.
Preclinical Evidence
In vivo animal models are crucial for evaluating the efficacy of muscle relaxants. Common models include those with electrically or chemically induced muscle spasms.[7] Behavioral tests such as the rotarod test, inclined plane test, and chimney test are used to assess motor coordination and muscle relaxation.[8][9]
A study in intercollicular decerebrate rats demonstrated that intravenously administered cyclobenzaprine abolished muscle rigidity.[3][4] This effect was dependent on an intact coerulospinal noradrenergic projection.[3][4]
Animal studies with tizanidine have shown its effectiveness in reducing muscle tone and spasticity.[5] A comparative study against diazepam in albino mice using the rotarod test indicated that with increasing doses, tizanidine produced a more pronounced muscle relaxant effect than diazepam.[10]
Clinical Efficacy
Clinically, both drugs are considered effective for their respective indications.[11] Cyclobenzaprine is primarily used for the short-term relief of muscle spasms associated with acute, painful musculoskeletal conditions.[12][13] Tizanidine is approved for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[5][13]
Some clinical studies and systematic reviews suggest that for acute low back pain, the efficacy of cyclobenzaprine and tizanidine is comparable.[11][12] However, tizanidine may be more effective for spasticity-related conditions.[13]
Data Summary: A Head-to-Head Look
| Feature | This compound | Tizanidine |
| Primary Mechanism | Acts primarily at the brainstem; influences descending noradrenergic and serotonergic pathways.[2][3][4] | Alpha-2 adrenergic agonist; inhibits excitatory neurotransmitter release in the spinal cord.[5] |
| Primary Indication | Short-term treatment of muscle spasms from acute musculoskeletal conditions.[12] | Management of spasticity due to multiple sclerosis or spinal cord injury.[5] |
| Onset of Action | Relief may be apparent within the first few days of treatment.[12] | Not specified in the provided results. |
| Common Adverse Effects | Drowsiness, dry mouth, dizziness.[12] | Drowsiness, dry mouth, dizziness, hypotension.[13][14] |
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are essential for the valid assessment of muscle relaxant efficacy in vivo.
Animal Models for Muscle Spasm Evaluation
-
Electrically-Induced Muscle Spasm: This model uses controlled electrical stimulation to induce reproducible muscle contractions in anesthetized rodents, allowing for the precise evaluation of drug effects on spasm frequency and intensity.[7]
-
Chemically-Induced Muscle Spasm: Agents like strychnine can be used to induce muscle spasms by disrupting neuromuscular transmission, mimicking specific pathological conditions.[7]
Behavioral and Functional Assessments
-
Rotarod Test: This test assesses motor coordination and balance in rodents. A reduced ability to stay on a rotating rod after drug administration indicates muscle relaxation.[8]
-
Inclined Plane Test: The ability of an animal to remain on a tilted surface for a specific duration is measured. A decreased ability to hold on suggests muscle weakness or relaxation.[15]
-
Chimney Test: This test evaluates the ability of a mouse to climb backward out of a vertical tube, with failure to do so indicating muscle relaxant effects.[9]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Cyclobenzaprine: a possible mechanism of action for its muscle relaxant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expert Skeletal Muscle Spasm Model Development Services You Can Trust - Ace Therapeutics [ace-therapeutics.com]
- 8. ijbamr.com [ijbamr.com]
- 9. article.imrpress.com [article.imrpress.com]
- 10. globusmedicaljournal.com [globusmedicaljournal.com]
- 11. droracle.ai [droracle.ai]
- 12. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 13. carecard.com [carecard.com]
- 14. goodrx.com [goodrx.com]
- 15. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison of cyclobenzaprine hydrochloride and carisoprodol
In the landscape of skeletal muscle relaxants, cyclobenzaprine hydrochloride and carisoprodol are two frequently prescribed agents for the management of acute, painful musculoskeletal conditions. While both aim to alleviate muscle spasms, their underlying mechanisms of action diverge significantly, targeting different neurotransmitter systems within the central nervous system. This guide provides a detailed mechanistic comparison of these two drugs, supported by available experimental data, for researchers, scientists, and drug development professionals.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Carisoprodol |
| Primary Target | Primarily 5-HT2 receptors in the brainstem | GABA-A receptors throughout the CNS |
| Neurotransmitter System | Primarily serotonergic and noradrenergic | Primarily GABAergic |
| Mechanism of Action | Acts as a 5-HT2 receptor antagonist, reducing tonic somatic motor activity.[1] Structurally and pharmacologically related to tricyclic antidepressants.[2] | Positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission.[3][4] It is also metabolized to meprobamate, which has similar GABAergic activity.[5] |
| Site of Action | Primarily brainstem, specifically the locus coeruleus and medullary raphe.[6] | Widespread in the central nervous system, including the spinal cord and reticular formation.[5] |
| Abuse Potential | Low | High (Schedule IV controlled substance) |
Delving into the Molecular Mechanisms
This compound: A Serotonergic and Noradrenergic Modulator
Cyclobenzaprine's mechanism as a muscle relaxant is not fully elucidated but is known to be centrally mediated, primarily at the level of the brainstem.[2][6] It does not act directly on the neuromuscular junction or on skeletal muscle itself. Its structural similarity to tricyclic antidepressants provides a clue to its pharmacological activity.[2]
The leading hypothesis is that cyclobenzaprine's muscle relaxant properties stem from its potent antagonism of 5-HT2 receptors within the descending serotonergic pathways of the spinal cord.[1] This action is thought to reduce the firing of alpha and gamma motor neurons, leading to a decrease in muscle hyperactivity. Additionally, cyclobenzaprine is believed to influence noradrenergic systems originating from the locus coeruleus.[6][7]
Carisoprodol: A GABAergic Depressant
Carisoprodol exerts its muscle relaxant effects by acting as a central nervous system depressant.[8] Its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the brain.[3][4] Carisoprodol binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus reducing neuronal excitability.
A significant aspect of carisoprodol's pharmacology is its metabolism to meprobamate, a well-known anxiolytic and sedative that also acts as a positive allosteric modulator of GABA-A receptors.[5] Both carisoprodol and meprobamate can directly activate GABA-A receptors at higher concentrations, a property that contributes to their sedative effects and abuse potential.[3][5]
Quantitative Mechanistic Data
Direct comparative studies providing quantitative mechanistic data for both drugs under identical experimental conditions are limited. The following tables summarize available data from various sources.
Table 1: Receptor Binding Affinities (Ki in nM)
| Receptor | Cyclobenzaprine | Carisoprodol |
| 5-HT2A | 5.2 - 62[9][10] | Not reported |
| 5-HT2C | 5.2 | Not reported |
| 5-HT1 | 2900[10] | Not reported |
| Histamine H1 | 1.3[9] | Not reported |
| Adrenergic α1A | 5.6[9] | Not reported |
| Muscarinic M1 | 7.9[9] | Not reported |
| GABA-A | Not a primary target | Modulator, direct agonist at high concentrations[3] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Electrophysiological Effects on GABA-A Receptors
| Parameter | Cyclobenzaprine | Carisoprodol |
| Effect on GABA-gated currents | No significant direct effect reported | Potentiates GABA-gated currents in a concentration-dependent manner[3] |
| Direct activation of GABA-A receptors | No | Yes, at millimolar concentrations[3] |
| Modulation by receptor antagonists | Not applicable | Antagonized by the barbiturate antagonist bemegride, but not the benzodiazepine antagonist flumazenil[4] |
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound to the GABA-A receptor.
Protocol Details:
-
Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude membrane fraction. The membranes are washed repeatedly to remove endogenous GABA.[11]
-
Binding Assay: The prepared membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of the test compound (carisoprodol).[11]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
5-HT2 Receptor Functional Assay (Calcium Flux)
This assay measures the ability of a compound to act as an agonist or antagonist at 5-HT2 receptors.
Protocol Details:
-
Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in appropriate media.[12]
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye.
-
Compound Addition: The test compound (cyclobenzaprine) is added to the cells.
-
Agonist/Antagonist Determination:
-
Agonist mode: The fluorescence is measured after the addition of the test compound to determine if it activates the receptor and causes an increase in intracellular calcium.
-
Antagonist mode: A known 5-HT2 receptor agonist (e.g., serotonin) is added after the test compound, and the ability of the test compound to inhibit the agonist-induced calcium increase is measured.[12]
-
-
Fluorescence Measurement: The change in fluorescence is measured using a plate reader.
-
Data Analysis: The data are analyzed to determine the potency (EC50 for agonists, IC50 for antagonists) of the test compound.
Conclusion
This compound and carisoprodol, while both effective muscle relaxants, operate through distinct and well-differentiated mechanistic pathways. Cyclobenzaprine's actions are primarily centered on the modulation of serotonergic and noradrenergic pathways in the brainstem, reflecting its structural similarity to tricyclic antidepressants. In contrast, carisoprodol and its active metabolite, meprobamate, function as positive allosteric modulators of GABA-A receptors, enhancing inhibitory neurotransmission throughout the central nervous system. This fundamental difference in their molecular targets not only explains their therapeutic effects but also underlies their distinct side-effect profiles and abuse potentials. For the drug development professional, understanding these mechanistic nuances is crucial for the rational design of novel muscle relaxants with improved efficacy and safety profiles.
References
- 1. Cyclobenzaprine, a centrally acting muscle relaxant, acts on descending serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Carisoprodol-Mediated Modulation of GABAA Receptors: In Vitro and in Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meprobamate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobenzaprine: a possible mechanism of action for its muscle relaxant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclobenzaprine - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. innoprot.com [innoprot.com]
Assessing the Cross-Reactivity of Cyclobenzaprine Hydrochloride in Tricyclic Antidepressant Immunoassay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of cyclobenzaprine hydrochloride in various immunoassay platforms used for the detection of tricyclic antidepressants (TCAs). Due to its structural similarity to TCAs like amitriptyline, cyclobenzaprine is a known interferent in these assays, potentially leading to false-positive results. Understanding the extent of this cross-reactivity across different platforms is crucial for accurate toxicological screening and clinical diagnostics. This document summarizes quantitative data, details experimental protocols for assessing cross-reactivity, and provides visual workflows of common immunoassay principles.
Introduction to Cyclobenzaprine and Immunoassay Cross-Reactivity
Cyclobenzaprine is a centrally acting muscle relaxant structurally and pharmacologically related to tricyclic antidepressants.[1] Its chemical structure is very similar to that of amitriptyline, a commonly prescribed TCA, differing by only a single double bond. This structural analogy is the primary reason for its cross-reactivity with antibodies used in immunoassays designed to detect TCAs.[2][3] Immunoassays, particularly competitive binding assays, are widely used for drug screening due to their speed and ease of use. However, the specificity of the antibodies used is a critical factor, and cross-reactivity with structurally related, non-target compounds can lead to inaccurate results.[4]
This guide aims to provide a comparative analysis of cyclobenzaprine's cross-reactivity across several common immunoassay platforms, offering researchers and clinicians valuable data to aid in the interpretation of screening results.
Comparative Analysis of Cyclobenzaprine Cross-Reactivity
The following tables summarize the available quantitative data on the cross-reactivity of cyclobenzaprine in various tricyclic antidepressant immunoassay platforms. The data has been compiled from manufacturer's package inserts, scientific literature, and regulatory documents. It is important to note that cross-reactivity can be expressed in different ways, including the concentration of the interfering substance required to produce a positive result equivalent to the assay's cutoff concentration, or as a percentage of cross-reactivity relative to a specific TCA.
Table 1: Cross-Reactivity of Cyclobenzaprine in Urine TCA Immunoassays
| Immunoassay Platform | Manufacturer/Brand | Cutoff Concentration (for TCAs) | Cyclobenzaprine Concentration Causing a Positive Result | Percent Cross-Reactivity (relative to Nortriptyline/Amitriptyline) |
| Triage Plus TCA | Quidel (formerly Biosite) | 1000 ng/mL | Significant cross-reactivity at 1000 ng/mL[2][5] | Not explicitly stated |
| Emit® II Plus Amphetamines Assay * | Siemens Healthineers | 500 ng/mL (d-Amphetamine) | 29,000 ng/mL | Not Applicable (for TCA assay) |
Note: The data for the Emit® II Plus Amphetamines Assay is included for informational purposes but should be interpreted with caution as it is not a TCA-specific assay. The high concentration required to elicit a response suggests low cross-reactivity in this particular assay matrix.
Table 2: Cross-Reactivity of Cyclobenzaprine in Serum/Plasma TCA Immunoassays
| Immunoassay Platform | Manufacturer/Brand | Cutoff Concentration (for TCAs) | Cyclobenzaprine Concentration Causing a Positive Result | Percent Cross-Reactivity (relative to Nortriptyline) |
| Emit® tox™ Serum TCA Assay | Siemens Healthineers | 300 ng/mL | >200 ng/mL[6] | Not explicitly stated |
| Alinity c Tricyclic Antidepressants | Abbott Diagnostics | 300 ng/mL | Data not provided in 510(k) summary | Not explicitly stated |
Further data from other manufacturers such as Roche and Beckman Coulter for their respective TCA assays is pending and will be added as it becomes available.
Experimental Protocols for Assessing Cross-Reactivity
The determination of cross-reactivity is a critical component of immunoassay validation. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Determining Cross-Reactivity in a Competitive Enzyme Immunoassay (e.g., ELISA)
This protocol outlines the steps to determine the concentration of a cross-reacting substance that produces a response equivalent to a specific concentration of the target analyte.
1. Reagents and Materials:
-
Microtiter plates pre-coated with anti-TCA antibodies.
-
This compound standard solutions of varying concentrations.
-
Tricyclic antidepressant (e.g., Nortriptyline) standard solutions for creating a standard curve.
-
Enzyme-conjugated TCA (e.g., HRP-TCA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Plate reader.
2. Procedure:
-
Prepare a standard curve using the TCA standard solutions.
-
Prepare a series of dilutions of the cyclobenzaprine standard solution.
-
Add the TCA standards and cyclobenzaprine dilutions to the respective wells of the microtiter plate.
-
Add the enzyme-conjugated TCA to all wells.
-
Incubate the plate to allow for competitive binding between the free analyte/cross-reactant and the enzyme-conjugated analyte for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the analyte or cross-reactant.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a plate reader.
3. Data Analysis and Calculation of Percent Cross-Reactivity:
-
Plot the standard curve of absorbance versus the concentration of the TCA standard.
-
Determine the concentration of the TCA standard that produces a 50% inhibition of the maximum signal (IC50).
-
For each concentration of cyclobenzaprine, determine the corresponding absorbance.
-
Determine the concentration of cyclobenzaprine that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:[7] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Protocol 2: Specificity Testing for a Homogeneous Enzyme Immunoassay (e.g., EMIT)
This protocol is based on the principles described for the Alinity c Tricyclic Antidepressants Reagent Kit.
1. Reagents and Materials:
-
Immunoassay analyzer (e.g., Abbott Alinity c).
-
Tricyclic Antidepressants Reagent Kit (containing antibodies and enzyme-labeled drug).
-
Calibrators and controls.
-
Drug-free serum or plasma.
-
This compound.
2. Procedure:
-
Prepare test samples by spiking known concentrations of cyclobenzaprine into drug-free serum or plasma.
-
Run the prepared samples on the immunoassay analyzer in the semi-quantitative mode.
-
The analyzer will provide a result that is equivalent to a certain concentration of the target TCA (e.g., nortriptyline).
3. Data Analysis:
-
The cross-reactivity is calculated from the semi-quantitative result. For example, if a 1000 ng/mL solution of cyclobenzaprine gives a result equivalent to 300 ng/mL of nortriptyline, the cross-reactivity at that concentration can be reported.
Visualizing Immunoassay Principles
To better understand the mechanisms underlying these immunoassays, the following diagrams illustrate the workflows of competitive ELISA and the Enzyme Multiplied Immunoassay Technique (EMIT).
Caption: Workflow of a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
References
- 1. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of cyclobenzaprine on tricyclic antidepressant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a colloidal metal immunoassay device for the detection of tricyclic antidepressants in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wakemed.org [wakemed.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Immediate-Release and Extended-Release Cyclobenzaprine Hydrochloride Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) formulations of cyclobenzaprine hydrochloride. The data presented is compiled from various clinical studies to assist researchers and professionals in drug development in understanding the formulation-dependent absorption, distribution, metabolism, and excretion of this widely used muscle relaxant.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of immediate-release and extended-release cyclobenzaprine formulations are summarized below. These tables highlight the key differences in the rate and extent of drug absorption.
Table 1: Single-Dose Pharmacokinetic Comparison in Healthy Young Adults (18-45 years)
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Cyclobenzaprine ER | 30 mg (once daily) | 19.2 | 6 | Similar to CIR 10 mg TID[1] |
| Cyclobenzaprine IR | 10 mg (three times daily) | 18.1 (after 3rd dose) | 4 (initial peak), 12 (after 3rd dose) | Similar to CER 30 mg[1] |
| Cyclobenzaprine ER | 15 mg | 8.3 | 6 | 354.1 (AUC0–∞) |
| Cyclobenzaprine ER | 30 mg | 19.9 | 6 | 779.9 (AUC0–∞) |
Table 2: Single-Dose Pharmacokinetic Comparison in Healthy Elderly Adults (65-75 years)
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Cyclobenzaprine ER | 30 mg (once daily) | Similar to CIR 10 mg TID[2] | 8 | Similar to CIR 10 mg TID[2] |
| Cyclobenzaprine IR | 10 mg (three times daily) | Similar to CER 30 mg[2] | 5 (initial peak) | Similar to CER 30 mg[2] |
Table 3: General Pharmacokinetic Properties
| Parameter | Immediate-Release (IR) | Extended-Release (ER) |
| Time to Peak (Tmax) | Approx. 4 hours[3] | Approx. 7-8 hours[4][5] |
| Half-life (t1/2) | ~18 hours (range 8-37)[3][6] | ~32 hours[3][7] |
| Bioavailability | 33-55%[5] | N/A |
| Protein Binding | ~93%[8] | ~93%[8] |
| Metabolism | Extensively by CYP3A4, 1A2, and 2D6[3][7] | Extensively by CYP3A4, 1A2, and 2D6[7][9] |
| Excretion | Primarily as glucuronides via the kidney[6][7] | Primarily as glucuronides via the kidney[7][9] |
Experimental Protocols
The data presented in this guide is based on randomized, open-label, crossover studies. Below are the generalized methodologies employed in these key experiments.
Study Design for Pharmacokinetic Comparison in Healthy Adults:
-
Objective: To compare the pharmacokinetic profiles of single doses of cyclobenzaprine ER (e.g., 15 mg and 30 mg once daily) versus cyclobenzaprine IR (e.g., 10 mg three times daily).
-
Participants: Healthy adult volunteers, with separate studies conducted for young adults (typically 18-45 years) and elderly adults (typically 65-75 years).
-
Design: A randomized, open-label, two-period crossover design is commonly used.[1][2] This involves participants being randomly assigned to receive one formulation during the first period, followed by a washout period (typically 14 days), and then receiving the other formulation in the second period.[1][2]
-
Dosing Regimen:
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration, extending up to 168 hours post-dose to adequately characterize the drug's absorption, distribution, and elimination phases.[1][2]
-
Analytical Method: Plasma concentrations of cyclobenzaprine are typically determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Parameters Measured: The primary pharmacokinetic parameters calculated include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal elimination half-life.[2]
-
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical crossover study design for comparing the pharmacokinetics of two drug formulations.
Proposed Signaling Pathway for Cyclobenzaprine's Central Action
Caption: Cyclobenzaprine's central mechanism of action, primarily targeting the brainstem to reduce motor output.
Discussion
The pharmacokinetic profiles of immediate-release and extended-release cyclobenzaprine differ significantly, primarily in their rate of absorption. The ER formulation exhibits a slower rate of absorption, resulting in a delayed Tmax and a smoother plasma concentration-time profile with a single peak over 24 hours.[1][10] In contrast, the IR formulation, when administered three times daily, leads to multiple peaks and troughs in plasma concentrations throughout the day.[1][11]
Despite these differences in absorption rate, studies have shown that a single 30 mg dose of cyclobenzaprine ER provides systemic exposure (as measured by AUC and Cmax) comparable to three 10 mg doses of cyclobenzaprine IR in both young and elderly adults.[1][2] The extended-release formulation's design allows for once-daily dosing, which may improve patient adherence.[10][11]
The elimination half-life of the ER formulation is longer than that of the IR formulation.[3] Both formulations are extensively metabolized by the liver and excreted by the kidneys.[7] It is important to note that systemic exposure to cyclobenzaprine is increased in the presence of food and in elderly individuals.[10]
Cyclobenzaprine acts primarily at the brainstem to reduce tonic somatic motor activity, influencing both alpha and gamma motor systems.[7][12][13] This central mechanism of action is distinct from direct action on skeletal muscle.[7] The drug's effects are thought to be mediated through the modulation of noradrenergic and serotonergic pathways.[12][14]
References
- 1. Single-dose pharmacokinetics of once-daily cyclobenzaprine extended release 30 mg versus cyclobenzaprine immediate release 10 mg three times daily in healthy young adults : a randomized, open-label, two-period crossover, single-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the single-dose pharmacokinetics of once-daily cyclobenzaprine extended-release 30 mg and cyclobenzaprine immediate-release 10 mg three times daily in the elderly: a randomized, open-label, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. DailyMed - CYCLOBENZAPRINE HCL ER capsule, extended release [dailymed.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Analytical Techniques for the Quantification of Cyclobenzaprine Hydrochloride
A comprehensive guide for researchers and drug development professionals on the prevailing analytical methodologies for the precise quantification of cyclobenzaprine hydrochloride. This report details and contrasts High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing a comparative analysis of their performance based on experimental data.
This compound, a widely prescribed muscle relaxant, requires accurate and reliable quantification in both pharmaceutical formulations and biological matrices for quality control, pharmacokinetic studies, and clinical monitoring. The selection of an appropriate analytical technique is paramount and depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. This guide provides a head-to-head comparison of four commonly employed analytical techniques, summarizing their key performance indicators and experimental protocols to aid researchers in making informed decisions.
Comparative Analysis of Key Performance Parameters
The efficacy of an analytical method is determined by several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. A summary of these parameters for the quantification of this compound using various techniques is presented below.
| Parameter | HPLC | UV-Visible Spectrophotometry | HPTLC | LC-MS/MS |
| Linearity Range | 2-25 µg/mL[1][2] | 2-10 µg/mL | 500-3000 ng/band[3] | 0.02-50 ng/mL[4][5] |
| Correlation Coefficient (r²) | >0.999[6][2] | >0.999[1] | >0.999[3] | >0.999[4] |
| Limit of Detection (LOD) | 0.0013 µg/mL[7] | 1.110 µg/mL[8] | Not explicitly found | Not explicitly found |
| Limit of Quantitation (LOQ) | 0.005 µg/mL[7] | 0.850 µg/mL[7] | Not explicitly found | 0.05 ng/mL[4] |
| Accuracy (% Recovery) | 99.86-100.71%[6][2] | ~100.04%[1] | ~100.32% | Not explicitly found |
| Precision (%RSD) | <1%[6][2] | <2%[1] | Not explicitly found | <15%[5] |
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the routine analysis of this compound in pharmaceutical dosage forms. It offers a good balance of sensitivity, specificity, and accuracy.
UV-Visible Spectrophotometry provides a simpler and more cost-effective alternative for the quantification of this compound, particularly in bulk drug and simple formulations. However, its application can be limited by interferences from excipients and other active pharmaceutical ingredients.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method. It is particularly useful for stability-indicating assays and the determination of impurities.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective technique, making it the gold standard for the bioanalysis of this compound in complex biological matrices such as plasma and urine. Its high sensitivity allows for the quantification of very low concentrations, which is crucial for pharmacokinetic and toxicokinetic studies.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
A common RP-HPLC method for the quantification of this compound in pharmaceutical formulations involves the following:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer (e.g., 0.01% orthophosphoric acid or phosphate buffer) is typically employed.[6][2] A common ratio is 61:39 (v/v) of methanol to 0.01% orthophosphoric acid.[2]
-
Flow Rate: A flow rate of 0.9 to 1.0 mL/min is generally maintained.[6][9]
-
Detection Wavelength: Detection is typically carried out at the maximum absorbance wavelength of this compound, which is around 224 nm or 289.4 nm.[1][6]
-
Sample Preparation: A stock solution is prepared by dissolving a known amount of this compound in a suitable solvent like methanol.[2] Working standard solutions are then prepared by further dilution to fall within the linear range of the method. For tablet analysis, a number of tablets are weighed, crushed into a fine powder, and a quantity equivalent to a single dose is dissolved in the solvent, followed by sonication and filtration.
UV-Visible Spectrophotometry
A straightforward and rapid UV-spectrophotometric method for the estimation of this compound can be performed as follows:
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: Methanol is a commonly used solvent for preparing solutions of this compound.[1]
-
Wavelength Selection: The absorption spectrum of a standard solution of this compound in the chosen solvent is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).[1] Reported λmax values are around 233 nm and 289.4 nm.[1][10]
-
Calibration Curve: A series of standard solutions of this compound at different concentrations are prepared. The absorbance of each solution is measured at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.
-
Sample Analysis: The absorbance of the sample solution, prepared in the same solvent, is measured at the λmax, and the concentration is determined from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method for the quantification of this compound typically involves these steps:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[3]
-
Mobile Phase: A mixture of solvents is used for the development of the chromatogram. A representative mobile phase consists of toluene, ethyl acetate, methanol, and glacial acetic acid in a ratio of 4:2:3.5:0.5 (v/v/v/v).[3]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using a suitable applicator.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a TLC scanner at the detection wavelength of 290 nm.[3] The peak area is recorded, and the amount of this compound is quantified by comparing the peak area of the sample with that of the standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the highly sensitive quantification of this compound in biological fluids, a typical LC-MS/MS method is as follows:
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or a cyano (CN) column is often used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate is employed.
-
Mass Spectrometric Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. The precursor ion (m/z 276.6) and a specific product ion (m/z 216.4) for cyclobenzaprine are monitored.[4]
-
Sample Preparation: Due to the complexity of biological matrices, sample preparation is a critical step. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and concentrate the analyte.
Experimental Workflow Visualization
The following diagram illustrates the general workflow of a chromatographic analysis, which is a fundamental process in HPLC, HPTLC, and LC-MS/MS techniques.
Caption: General workflow of a typical chromatographic analysis.
Conclusion
The choice of an analytical technique for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control of pharmaceutical products, HPLC offers a reliable and validated method. UV-Visible spectrophotometry presents a simpler, more economical option for less complex samples. HPTLC is advantageous for high-throughput screening and stability studies. When high sensitivity and selectivity are paramount, particularly for bioanalytical applications in complex matrices, LC-MS/MS is the undisputed method of choice. This guide provides the foundational information to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.
References
- 1. Development and validation of dissolution test method for determination of this compound from its formulation using HPLC - Int J Pharm Chem Anal [ijpca.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. journalajocs.com [journalajocs.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
